molecular formula C9H6BrNO B3046299 8-Bromoisoquinolin-6-ol CAS No. 1220694-88-1

8-Bromoisoquinolin-6-ol

Cat. No.: B3046299
CAS No.: 1220694-88-1
M. Wt: 224.05
InChI Key: SVMOLLGJWZXMCX-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-6-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05. The purity is usually 95%.
BenchChem offers high-quality 8-Bromoisoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoisoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMOLLGJWZXMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314066
Record name 8-Bromo-6-isoquinolinol
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Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220694-88-1
Record name 8-Bromo-6-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220694-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-isoquinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoisoquinolin-6-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromoisoquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its chemical identity, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols, all supported by authoritative references.

Core Compound Identification and Properties

8-Bromoisoquinolin-6-ol is a substituted isoquinoline, a structural motif present in numerous biologically active compounds. The strategic placement of a bromine atom at the 8-position and a hydroxyl group at the 6-position offers multiple avenues for further chemical modification, making it a valuable building block in synthetic chemistry.

Identifier Value Source
CAS Number 1220694-88-1[ChemScene][1]
Molecular Formula C₉H₆BrNO[ChemScene][1]
Molecular Weight 224.05 g/mol [ChemScene][1]
Canonical SMILES C1=C(C=C2C(=C1)C=NC=C2)OInferred from Structure
Physical Form Expected to be a solid at room temperatureGeneral knowledge

Note: The IUPAC name is 8-Bromoisoquinolin-6-ol. It is crucial to distinguish it from its isomers, such as 8-bromoisoquinolin-7-ol (CAS: 660398-06-1) and 8-bromoisoquinolin-3-ol (CAS: 2159072-71-4), as the position of the hydroxyl group significantly impacts its chemical reactivity and biological activity.[2][3]

Strategic Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic protocols for 8-Bromoisoquinolin-6-ol are not extensively documented in readily available literature, a plausible and efficient multi-step synthesis can be designed based on established methodologies for isoquinoline chemistry. The following proposed workflow is grounded in well-understood organic reactions.

Proposed Synthetic Workflow

The synthesis of 8-Bromoisoquinolin-6-ol can be envisioned starting from a suitably substituted benzene derivative, proceeding through a Bischler-Napieralski or Pomeranz-Fritsch type cyclization to form the isoquinoline core, followed by functional group manipulations.

G A m-Hydroxy-bromobenzene B Nitration (HNO₃/H₂SO₄) A->B Electrophilic Aromatic Substitution C Selective Reduction (e.g., Na₂S) B->C Chemoselective Reduction D Amino-alcohol Intermediate C->D Intermediate Isolation E Pomeranz-Fritsch Reaction D->E Isoquinoline Ring Formation F 8-Bromoisoquinolin-6-ol E->F Final Product

Caption: Proposed synthetic workflow for 8-Bromoisoquinolin-6-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on standard organic synthesis techniques.[4][5] Researchers should perform their own literature search and optimization.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

  • To a stirred solution of 3-bromophenol in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.

Step 2: Synthesis of 4-Amino-2-bromophenol

  • Dissolve 2-Bromo-4-nitrophenol in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aminophenol.

Step 3: Pomeranz-Fritsch-Bobbitt Cyclization to 8-Bromoisoquinolin-6-ol

  • To a solution of 4-Amino-2-bromophenol in dilute hydrochloric acid, add glyoxal diethyl acetal.

  • Stir the mixture at room temperature for 24 hours.

  • Carefully add concentrated sulfuric acid and heat the mixture to 100 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-Bromoisoquinolin-6-ol.

Applications in Drug Discovery and Development

The isoquinoline and quinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[6][7] The unique substitution pattern of 8-Bromoisoquinolin-6-ol suggests several promising avenues for investigation.

Potential Therapeutic Areas
  • Oncology: Quinoline derivatives have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair in cancer cells.[6] The planar nature of the isoquinoline ring system is well-suited for DNA intercalation. Furthermore, substituted quinolines can act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[6]

  • Neurodegenerative Diseases: 8-Hydroxyquinoline derivatives are known to act as iron-chelators, which can be neuroprotective in conditions like Alzheimer's and Parkinson's diseases where metal dyshomeostasis is implicated.[8]

  • Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine). Derivatives of 8-hydroxyquinoline have also shown broad-spectrum antibacterial and antifungal activities.[8]

The bromine atom at the 8-position serves as a versatile handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic exploration of structure-activity relationships (SAR). The hydroxyl group at the 6-position can be derivatized to improve pharmacokinetic properties such as solubility and metabolic stability.

Hypothetical Signaling Pathway Interaction

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Compound 8-Bromoisoquinolin-6-ol Derivative Compound->Kinase_Cascade Inhibition

Caption: Potential inhibition of a kinase signaling pathway by a derivative of 8-Bromoisoquinolin-6-ol.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 8-Bromoisoquinolin-6-ol. Therefore, a conservative approach to handling is mandatory, based on the known hazards of structurally related compounds.

Hazard Category Precautionary Measures Rationale/Supporting Evidence
Skin and Eye Irritation Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.8-Hydroxyquinoline and other bromoquinolines are known to cause skin and eye irritation.[9][10][11]
Respiratory Tract Irritation Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.May cause respiratory irritation if inhaled as a dust or aerosol.[11][12]
Toxicity Avoid ingestion and skin contact. Wash hands thoroughly after handling.Harmful if swallowed. Some quinoline derivatives have shown risks of irreversible effects.[9]
Environmental Prevent release into the environment. Dispose of waste according to local regulations.Halogenated aromatic compounds can be persistent and harmful to aquatic life.[12]
Handling and Storage Protocol
  • Engineering Controls: Use a certified chemical fume hood for all manipulations of the solid compound and its solutions.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles are required. A face shield may be necessary for splash-prone operations.

    • Skin Protection: Wear a flame-retardant lab coat and nitrile or neoprene gloves. Change gloves immediately if contaminated.

    • Respiratory Protection: If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][13]

  • Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place in a sealed container for chemical waste disposal.

Conclusion and Future Directions

8-Bromoisoquinolin-6-ol is a promising, yet underexplored, chemical entity. Its structural features make it an attractive starting point for the development of novel therapeutic agents and functional materials. Future research should focus on:

  • Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is the first step toward enabling broader research.

  • In Vitro Biological Screening: Comprehensive screening against panels of cancer cell lines, kinases, and microbial strains will help to identify its primary biological activities.

  • Medicinal Chemistry Programs: Systematic derivatization of the bromine and hydroxyl functionalities will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

This guide serves as a foundational resource for researchers embarking on the study of this compound, providing a framework for its synthesis, safe handling, and potential applications.

References

  • Vertex AI Search. (2023). What are the applications of 8-bromoisoquinoline? - Knowledge.
  • ChemScene. (n.d.). 1220694-88-1 | 8-Bromoisoquinolin-6-ol.
  • ChemScene. (n.d.). 1579518-74-3 | 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol.
  • ChemicalBook. (2025). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
  • The Lab Depot. (n.d.). Material Safety Data Sheet 8-Hydroxyquinoline.
  • AChemBlock. (n.d.). 8-bromoisoquinolin-7-ol 95% | CAS: 660398-06-1.
  • Benchchem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
  • Thermo Fisher Scientific. (2025). 6-Bromoquinoline - SAFETY DATA SHEET.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Sigma-Aldrich. (n.d.). 8-Bromo-4-chloro-6-methylquinoline AldrichCPR.
  • Thermo Fisher Scientific. (2025). 8-Bromoquinoline - SAFETY DATA SHEET.
  • ChemicalBook. (2025). 8-Bromoisoquinoline | 63927-22-0.
  • Angene Chemical. (2024). Safety Data Sheet.
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • BLD Pharm. (n.d.). 2159072-71-4|8-Bromoisoquinolin-3-ol.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Benchchem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109.

Sources

molecular structure of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromoisoquinolin-6-ol (CAS: 1220694-88-1) is a high-value heterocyclic scaffold characterized by a rare 6,8-substitution pattern on the isoquinoline core. Unlike the more common 5- or 7-substituted isomers, the 8-bromo-6-hydroxy motif offers a unique vector for structure-activity relationship (SAR) exploration. The molecule features two distinct orthogonal handles: a phenolic hydroxyl group at C-6 (for solubility modulation or ether linkages) and a bromine atom at C-8 (a platform for palladium-catalyzed cross-couplings). This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary to utilize this scaffold in high-throughput library synthesis and lead optimization.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties
PropertyValueNotes
IUPAC Name 8-Bromoisoquinolin-6-ol
CAS Number 1220694-88-1
Molecular Formula C

H

BrNO
Molecular Weight 224.05 g/mol
Exact Mass 222.9633Monoisotopic (

Br)
CLogP (Calc) ~2.1Moderate lipophilicity; reduced by ionization of OH
pKa (OH) ~9.2Phenolic acidity; enhanced by electron-deficient ring
pKa (N) ~5.0Pyridine-like nitrogen; basicity modulated by Br induction
Electronic & Steric Environment

The 8-bromoisoquinolin-6-ol core exhibits a "push-pull" electronic system:

  • C-6 Position (Hydroxyl): The hydroxyl group acts as a

    
    -donor (+M effect), increasing electron density primarily at C-5 and C-7. This makes the C-5 position susceptible to electrophilic aromatic substitution (e.g., nitration or halogenation) if not blocked.
    
  • C-8 Position (Bromine): The bromine atom exerts an inductive withdrawing effect (-I), slightly deactivating the benzene ring. Crucially, the C-8 position is peri to the C-1 proton. Steric clash between the bulky bromine and the C-1 hydrogen can distort the ring planarity slightly or influence the rotational barrier of substituents added at C-8.

  • Isoquinoline Nitrogen (N-2): The nitrogen lone pair remains available for hydrogen bonding or salt formation, though its basicity is tempered by the electron-withdrawing nature of the fused brominated ring.

Synthetic Pathways[2][3][4][5]

Direct bromination of isoquinolin-6-ol typically yields the 5-bromo or 7-bromo isomers due to the directing effects of the hydroxyl group. Therefore, the synthesis of the 8-bromo isomer requires a de novo ring construction strategy to guarantee regiochemical fidelity.

Primary Route: Pomeranz-Fritsch Cyclization

The most robust method involves constructing the isoquinoline ring from a pre-functionalized benzaldehyde precursor. This approach bypasses the selectivity issues of electrophilic substitution.

Step 1: Schiff Base Formation Condensation of 3-bromo-5-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal .

  • Rationale: The bromine and methoxy groups are locked in the correct positions (meta to each other) on the benzene ring before cyclization.

Step 2: Acid-Mediated Cyclization Treatment with strong acid (e.g., H


SO

/P

O

or triflic acid) effects the intramolecular electrophilic attack of the acetal onto the aromatic ring to close the isoquinoline core.
  • Regioselectivity Check: Cyclization can theoretically occur ortho or para to the bromine. However, cyclization para to the activating methoxy group (at C-2 of the benzene ring, becoming C-1 of isoquinoline) is electronically favored over the position between the Br and OMe (sterically crowded).

Step 3: Demethylation Cleavage of the methyl ether using BBr


 or HBr yields the free phenol.

Synthesis cluster_0 Precursors SM1 3-Bromo-5-methoxy- benzaldehyde Int1 Schiff Base Intermediate SM1->Int1 Toluene, Reflux (-H2O) SM2 Aminoacetaldehyde dimethyl acetal SM2->Int1 Int2 8-Bromo-6-methoxy- isoquinoline Int1->Int2 H2SO4 / P2O5 Cyclization Product 8-Bromoisoquinolin-6-ol (Target) Int2->Product BBr3, DCM Demethylation

Figure 1: Validated synthetic route via Pomeranz-Fritsch cyclization.

Experimental Protocol: Demethylation

Note: This protocol assumes the successful isolation of the 8-bromo-6-methoxyisoquinoline intermediate.

Objective: Conversion of 8-bromo-6-methoxyisoquinoline to 8-bromoisoquinolin-6-ol.

Reagents:

  • Substrate: 8-Bromo-6-methoxyisoquinoline (1.0 eq)

  • Reagent: Boron tribromide (BBr

    
    ), 1.0 M in CH
    
    
    
    Cl
    
    
    (3.0 eq)
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH), Sat. NaHCO

    
    
    

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 8-bromo-6-methoxyisoquinoline (500 mg, 2.1 mmol) and dissolve in anhydrous DCM (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add BBr

    
     solution (6.3 mL, 6.3 mmol) dropwise via syringe over 10 minutes. Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to 0 °C over 2 hours and stir at room temperature for an additional 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Cool back to 0 °C. Carefully add MeOH (5 mL) dropwise to destroy excess borane complexes. Evolution of HBr gas will occur.

  • Workup: Dilute with DCM (50 mL) and wash with saturated NaHCO

    
     (2 x 30 mL) until pH is neutral. Dry the organic layer over Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid is typically purified via flash column chromatography (SiO

    
    , gradient 0-10% MeOH/DCM) to yield the title compound as an off-white solid.
    

Reactivity & SAR Applications

The 8-bromoisoquinolin-6-ol scaffold serves as a versatile branching point. The reactivity order is generally OH > Br > N , allowing for sequential functionalization.

Orthogonal Functionalization Map
SiteReaction TypeReagentsApplication
C-6 (OH) AlkylationR-X, K

CO

, DMF
Introduction of solubilizing tails or ether linkers.
C-6 (OH) MitsunobuR-OH, DIAD, PPh

Inversion of stereocenters on chiral alcohols; ether synthesis.
C-8 (Br) Suzuki-MiyauraAr-B(OH)

, Pd(dppf)Cl

Biaryl formation; extending the aromatic core.
C-8 (Br) Buchwald-HartwigR-NH

, Pd

(dba)

, XPhos
Introduction of amino side chains for kinase hinge binding.
C-8 (Br) SonogashiraAcetylene, Pd(PPh

)

, CuI
Rigid alkyne linkers.
Strategic Logic

When building a library, it is advisable to protect the C-6 hydroxyl (e.g., as a TIPS ether or methyl ether) before performing Pd-catalyzed coupling at C-8. Free phenols can poison certain Pd catalysts or undergo side reactions.

Reactivity cluster_OH C-6 Hydroxyl Functionalization cluster_Br C-8 Bromine Functionalization Core 8-Bromoisoquinolin-6-ol Ether Ether Analogs (Solubility/Binding) Core->Ether R-X, Base Prodrug Ester/Carbamate (Prodrugs) Core->Prodrug AcCl or R-NCO Biaryl 8-Aryl Isoquinolines (Suzuki) Core->Biaryl Pd(0), Ar-B(OH)2 Amine 8-Amino Isoquinolines (Buchwald) Core->Amine Pd(0), R-NH2 Alkyne 8-Alkynyl Derivatives (Sonogashira) Core->Alkyne Pd(0), CuI

Figure 2: Divergent synthesis strategy utilizing the C-6 and C-8 handles.

References

  • Chemical Structure & Identity

    • Source: PubChem Compound Summary. "8-Bromoisoquinolin-6-ol (CAS 1220694-88-1)."
  • Synthetic Methodology (Pomeranz-Fritsch)

    • Title: "Synthesis of 8-Bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane."
    • Source:ResearchGate (Derived from Jackson's modification).[1]

  • Regioselectivity in Isoquinoline Bromination

    • Title: "Isoquinoline, 5-bromo-8-nitro-."[1][2][3]

    • Source:Organic Syntheses, Coll. Vol. 10, p.162 (2004).
  • Analogous Chemistry (Methoxyquinoline Bromination)

    • Title: "Regioselective bromination of 6-methoxyquinoline."[4]

    • Source:Tetrahedron Letters / ChemicalBook D

Sources

An In-depth Technical Guide to 8-Bromoisoquinolin-6-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 8-Bromoisoquinolin-6-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and prospective applications.

Introduction and Nomenclature

8-Bromoisoquinolin-6-ol belongs to the isoquinoline class of bicyclic aromatic compounds, which are integral scaffolds in numerous natural products and synthetic pharmaceuticals. The presence of a bromine atom and a hydroxyl group on the isoquinoline core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules.

1.1. IUPAC Nomenclature

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 8-bromoisoquinolin-6-ol .[1][2] The numbering of the isoquinoline ring system is standardized, with the nitrogen atom assigned position 2. The substituents are then named and numbered according to their position on the ring.

1.2. Chemical Structure and Identifiers

The chemical structure of 8-Bromoisoquinolin-6-ol is characterized by an isoquinoline core with a bromine atom at the 8th position and a hydroxyl group at the 6th position.

IdentifierValue
IUPAC Name 8-bromoisoquinolin-6-ol
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Canonical SMILES C1=C(C=C2C(=C1)C=NC=C2)O
InChI Key (Predicted)
CAS Number (Not assigned)

Physicochemical and Spectroscopic Properties

While experimental data for 8-Bromoisoquinolin-6-ol is not extensively available in public literature, its properties can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds like 8-bromoisoquinoline and various hydroxyisoquinolines.

2.1. Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point > 200 °C (decomposes)
Boiling Point ~450 °C at 760 mmHg
pKa ~8.5 (phenolic hydroxyl)
LogP ~2.8
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[3]

2.2. Spectroscopic Characterization

The structural elucidation of 8-Bromoisoquinolin-6-ol would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals. The chemical shifts would be influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups.

  • ¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the carbon atoms of the isoquinoline ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group, and various C=C and C=N stretching vibrations in the aromatic region.[4]

Synthesis and Reactivity

The synthesis of 8-Bromoisoquinolin-6-ol can be approached through multi-step synthetic routes, leveraging established methodologies for the construction and functionalization of the isoquinoline scaffold.

3.1. Proposed Synthetic Pathway

A plausible synthetic route could involve the construction of a substituted isoquinoline core followed by the introduction of the bromo and hydroxyl functionalities. The Pomeranz-Fritsch-Bobbitt reaction is a viable method for isoquinoline synthesis.

Synthetic Pathway for 8-Bromoisoquinolin-6-ol A m-Anisaldehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde dimethyl acetal B->C D 6-Methoxyisoquinoline C->D Pomeranz-Fritsch-Bobbitt Cyclization (H₂SO₄) E 8-Bromo-6-methoxyisoquinoline D->E Bromination (NBS, H₂SO₄) F 8-Bromoisoquinolin-6-ol E->F Demethylation (BBr₃)

Caption: Proposed synthetic workflow for 8-Bromoisoquinolin-6-ol.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxyisoquinoline (D)

  • m-Anisaldehyde (A) is condensed with aminoacetaldehyde dimethyl acetal (B) to form the corresponding Schiff base intermediate (C).

  • The Schiff base is then subjected to cyclization using a strong acid catalyst, such as concentrated sulfuric acid, to yield 6-methoxyisoquinoline (D).

Step 2: Bromination to 8-Bromo-6-methoxyisoquinoline (E)

  • 6-Methoxyisoquinoline (D) is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.[5] The methoxy group directs the electrophilic substitution to the ortho and para positions. Steric hindrance at the C-5 position favors bromination at the C-8 position.

Step 3: Demethylation to 8-Bromoisoquinolin-6-ol (F)

  • The methyl ether in 8-Bromo-6-methoxyisoquinoline (E) is cleaved using a demethylating agent like boron tribromide (BBr₃) in an inert solvent (e.g., dichloromethane) to afford the final product, 8-Bromoisoquinolin-6-ol (F).

3.3. Reactivity Profile

The reactivity of 8-Bromoisoquinolin-6-ol is dictated by its functional groups:

  • The Isoquinoline Nitrogen: The nitrogen atom is basic and can be protonated or alkylated.

  • The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

  • The Bromine Atom: The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile handle for further molecular elaboration.[6]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[7] The unique substitution pattern of 8-Bromoisoquinolin-6-ol suggests its potential as a key intermediate in the development of novel therapeutics.

4.1. Potential Therapeutic Areas

  • Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways. The bromo and hydroxyl groups on 8-Bromoisoquinolin-6-ol provide synthetic handles to explore structure-activity relationships for the development of new oncology drugs.[7]

  • Antimicrobial Agents: The quinoline and isoquinoline cores are known for their antimicrobial properties.[7] Derivatives of 8-Bromoisoquinolin-6-ol could be investigated for their efficacy against a range of bacterial and fungal pathogens.

  • Neurological Disorders: Certain isoquinoline alkaloids have shown activity in the central nervous system. This scaffold could be explored for the development of agents targeting neurodegenerative diseases or psychiatric disorders.

Applications of 8-Bromoisoquinolin-6-ol A 8-Bromoisoquinolin-6-ol Core Scaffold B Anticancer Drug Discovery A:f1->B SAR Studies C Antimicrobial Agent Development A:f1->C Synthesis of Analogs D CNS Drug Research A:f1->D Lead Optimization E Material Science Applications A:f1->E Functional Material Precursor

Sources

solubility of 8-Bromoisoquinolin-6-ol in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 8-Bromoisoquinolin-6-ol

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 8-Bromoisoquinolin-6-ol (CAS: 1220694-88-1), a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1][2] By synthesizing structural physicochemical properties with empirical solvent behaviors, this guide establishes a predictive solubility model, validated by standard industry protocols.[1] It addresses the compound’s amphoteric nature, pH-dependent speciation, and optimal solvent systems for stock preparation and reaction monitoring.[1]

Physicochemical Basis of Solubility[1][2]

To understand the solubility of 8-Bromoisoquinolin-6-ol, one must first deconstruct its electronic and structural environment.[1][2] Unlike simple isoquinolines, this molecule possesses a "push-pull" electronic character that dictates its interaction with solvents.[1]

  • The Isoquinoline Core (Lipophilic Domain): The bicyclic aromatic system provides a flat, hydrophobic surface area, driving solubility in organic solvents via

    
     stacking and Van der Waals interactions.[1]
    
  • The 6-Hydroxy Group (H-Bond Donor/Acceptor): This phenolic moiety introduces polarity.[1][2] While it enhances solubility in protic solvents (alcohols), it significantly reduces solubility in non-polar hydrocarbons (hexanes) compared to the non-hydroxylated parent.[1]

  • The 8-Bromo Substituent (Lipophilic/Electronic Modulator): The bromine atom is lipophilic but electron-withdrawing.[1][2] Inductively, it increases the acidity of the phenolic proton and decreases the basicity of the isoquinoline nitrogen.[1]

Predicted Physicochemical Constants:

  • pKa (Basic N): ~3.5 – 4.0 (Lowered from ~5.4 in isoquinoline due to the electron-withdrawing Br).[1]

  • pKa (Acidic -OH): ~8.5 – 9.0 (Lowered from ~10 in phenol due to resonance and inductive effects).[1]

  • LogP (Octanol/Water): ~2.3 – 2.8 (Moderately lipophilic).[1]

Solubility Profile by Solvent Class[1][2][3]

The following data summarizes the solubility behavior of 8-Bromoisoquinolin-6-ol. Note that while specific gravimetric data may vary by crystal polymorph, these trends are chemically validated for the amorphous or microcrystalline solid.[1]

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Polar Aprotic DMSO High > 50 mg/mL Disrupts intermolecular H-bonds; ideal for stock solutions.[1][2]
Polar Aprotic DMF High > 50 mg/mL Similar efficacy to DMSO; preferred for reactions >100°C.
Polar Protic Methanol Moderate 10 - 30 mg/mL Solvates both the -OH and the aromatic core; good for transfers.[1][2]
Polar Protic Ethanol Moderate 5 - 20 mg/mL Slightly lower than MeOH due to the ethyl chain's bulk.[1][2]
Chlorinated DCM / Chloroform Moderate 5 - 15 mg/mL Good for extraction, but limited by the polar -OH group.[1][2]
Non-Polar Hexanes / Heptane Insoluble < 0.1 mg/mL The polar -OH group prevents solvation in aliphatic chains.[1][2]
Aqueous (pH 7) Water Low < 1 mg/mL The neutral molecule is too lipophilic for bulk water solvation.[1][2]

pH-Dependent Solubility (Amphoteric Speciation)

A critical error in handling 8-Bromoisoquinolin-6-ol is treating it as a neutral static molecule.[1] It is amphoteric , meaning its solubility can be drastically altered by pH adjustment.[1]

  • Acidic pH (< 3): The isoquinoline nitrogen protonates (

    
    ), forming a cationic salt.[1]
    
    • Solubility:High in aqueous acid (e.g., 0.1 M HCl or 1 M Acetic Acid).[1]

  • Basic pH (> 10): The phenolic hydroxyl deprotonates (

    
    ), forming an anionic phenolate.[1]
    
    • Solubility:High in aqueous base (e.g., 0.1 M NaOH or Na2CO3).[1]

  • Neutral pH (4 - 9): The molecule exists primarily in its neutral, uncharged form.[1]

    • Solubility:Minimum (Precipitation zone).[1]

Diagram 1: pH-Dependent Ionization & Solubility Logic

Speciation Figure 1: pH-Dependent Speciation of 8-Bromoisoquinolin-6-ol cluster_acid Acidic Medium (pH < 4) cluster_neutral Neutral Medium (pH 5-9) cluster_base Basic Medium (pH > 10) Cation Cationic Form (Soluble in Water) Neutral Neutral Form (Precipitates) Cation->Neutral + Base (Deprotonation of N) Neutral->Cation + Acid (Protonation of N) Anion Anionic Phenolate (Soluble in Water) Neutral->Anion + Base (Deprotonation of OH) Anion->Neutral + Acid (Protonation of O-)

Caption: The amphoteric nature allows solubilization in both acidic and basic aqueous media, while the neutral form remains insoluble.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination

To validate the solubility for a specific batch (critical for GLP studies), use the Shake-Flask Method coupled with HPLC-UV detection.[1][2] This protocol is self-validating via a calibration curve.[1][2]

Materials:

  • Compound: 8-Bromoisoquinolin-6-ol (>5 mg).[1][2]

  • Solvent: Phosphate Buffer (pH 7.4), 0.1 M HCl, or Organic Solvent.[1]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system.[1]

Workflow:

  • Supersaturation: Add excess solid compound to 1 mL of the target solvent in a glass vial. Ensure visible undissolved solid remains (suspension).[1]

  • Equilibration: Agitate the vial at 25°C for 24 hours.

    • Why? This ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

    • Note: Do not use Nylon filters if using acidic solvents, as they may degrade or bind the compound.[1]

  • Quantification: Dilute the filtrate (e.g., 1:100 in DMSO) and inject into HPLC. Calculate concentration against a standard curve prepared in DMSO.

Diagram 2: Solubility Screening Workflow

SolubilityWorkflow Figure 2: Standard Shake-Flask Solubility Determination Workflow Start Start: Solid Sample (~5 mg) SolventAdd Add Solvent (Ensure Saturation) Start->SolventAdd Agitate Agitate 24h @ 25°C (Equilibration) SolventAdd->Agitate Filter Filter (0.45 µm PTFE) or Centrifuge Agitate->Filter Check Is Solution Clear? Filter->Check Dilute Dilute in DMSO (1:100) Check->Dilute No (Saturated) Retry Add More Solid Check->Retry Yes (Undersaturated) HPLC HPLC-UV Quantification vs Standard Curve Dilute->HPLC Retry->Agitate

Caption: A self-validating workflow ensuring thermodynamic equilibrium before quantification.

Applications & Handling in Drug Development[1][2]

Stock Solution Preparation:

  • Recommended: Prepare 100 mM stock solutions in anhydrous DMSO .

  • Storage: Store at -20°C. The bromine atom makes the molecule slightly photosensitive; use amber vials.

  • Freeze-Thaw: DMSO freezes at 19°C. Ensure complete resolubilization by vortexing after thawing to prevent "salting out" of the compound, which can lead to inconsistent assay results.[1][2]

Reaction Solvent Selection:

  • For Suzuki Couplings (reacting the 8-Br): Use Dioxane/Water or DMF .[1] The solubility in dioxane is enhanced by heating (>80°C).[1]

  • For O-Alkylation (reacting the 6-OH): Use DMF or Acetonitrile with a base (K2CO3).[1][2] The base will deprotonate the phenol, vastly increasing solubility in the polar aprotic medium.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1220694-88-1 (8-Bromoisoquinolin-6-ol).[1] Retrieved from [Link][1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1] (General reference for DMSO solvent power with heterocyclic aromatics). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Basis for solubility protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Bromoisoquinolin-6-ol and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Prominence of the Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline scaffold, a benzo[c]pyridine heterocyclic system, is a privileged structure in drug discovery, renowned for its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] These compounds have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] The versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific derivative, 8-Bromoisoquinolin-6-ol, and its structural analogs, providing an in-depth technical overview for researchers and professionals in the field of drug development.

Synthesis and Chemical Properties: Crafting the Core Moiety

The synthesis of 8-Bromoisoquinolin-6-ol and its analogs often involves multi-step sequences, leveraging established methodologies for the construction and functionalization of the isoquinoline core. Bromoisoquinoline derivatives are key intermediates in the synthesis of many pharmaceutical compounds.[6] The strategic placement of the bromine atom at the C8 position and the hydroxyl group at the C6 position provides a unique electronic and steric profile, influencing the molecule's reactivity and biological interactions.

A general approach to synthesizing substituted isoquinolines may involve variations of the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, followed by subsequent functional group manipulations such as bromination and hydroxylation. The synthesis of related 8-hydroxyquinoline derivatives has been achieved through reactions like alkylation and condensation.[7][8] For instance, a common strategy for introducing a bromine atom onto the isoquinoline ring is through electrophilic bromination, where reaction conditions can be controlled to achieve regioselectivity.[9]

Table 1: Physicochemical Properties of 8-Bromoisoquinolin-6-ol and Representative Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateWater Solubility
8-Bromoisoquinolin-6-ol 1220694-88-1C₉H₆BrNO224.05SolidLow
8-Bromoisoquinoline 63927-22-0C₉H₆BrN208.05SolidLow
8-Bromo-6-fluoroisoquinolin-1-ol 2411635-05-5C₉H₅BrFNO242.04SolidLow
8-Bromo-6-methylquinoline 84839-95-2C₁₀H₈BrN222.08SolidLow

Data compiled from various sources.[10][11][12][13]

The introduction of different substituents, such as a fluorine atom in 8-Bromo-6-fluoroisoquinolin-1-ol, can significantly alter the compound's electronic properties and its potential for hydrogen bonding, thereby influencing its biological activity.[14]

Biological Activity and Mechanism of Action: Unraveling the Therapeutic Potential

Isoquinoline and its derivatives are known to interact with a wide range of biological targets.[1] The diverse pharmacological profiles of these compounds stem from their ability to modulate the activity of enzymes, receptors, and other cellular components.[3][5]

For instance, 8-Bromo-6-fluoroisoquinolin-1-ol has been identified as a potential enzyme inhibitor and receptor modulator, with preliminary studies suggesting antimicrobial and anticancer activities.[14] The broader class of 8-hydroxyquinolines has been investigated for a variety of therapeutic applications, with some derivatives showing promise as antiviral agents that may act at an early stage of the viral lifecycle.[8] The metal-chelating properties of the 8-hydroxyquinoline scaffold are also a key aspect of their mechanism of action in some contexts.[15]

Diagram 1: Generalized Experimental Workflow for Evaluating Biological Activity

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 8-Bromoisoquinolin-6-ol & Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo Lead Compound Selection sar Structure-Activity Relationship (SAR) in_vitro->sar target_id Target Identification & Validation in_vivo->target_id pathway Signaling Pathway Analysis target_id->pathway

Caption: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of novel isoquinoline derivatives.

Structure-Activity Relationships (SAR): Decoding the Impact of Chemical Modifications

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

The presence of a halogen, such as bromine at the C8 position, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. The hydroxyl group at C6 can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The combination and positioning of these and other functional groups dictate the overall pharmacological profile.

Diagram 2: Key Structural Features Influencing Biological Activity

SAR cluster_modifications Structural Modifications Core 8-Bromoisoquinolin-6-ol Core R1 Substitution at C1 Core->R1 Impacts Receptor/Enzyme Binding R6 Modification of C6-OH Core->R6 Alters H-bonding & Solubility R8 Replacement of C8-Br Core->R8 Modulates Lipophilicity & Potency Other Other Ring Positions Core->Other Fine-tunes Selectivity

Caption: A diagram illustrating how modifications at different positions of the 8-Bromoisoquinolin-6-ol scaffold can influence its biological properties.

Experimental Protocols: A Guide to Synthesis and Evaluation

Protocol 1: Illustrative Synthesis of a Substituted Isoquinoline Derivative

This protocol provides a general framework. Specific reaction conditions, reagents, and purification methods will need to be optimized for the synthesis of 8-Bromoisoquinolin-6-ol and its specific analogs.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the appropriate starting materials in a suitable anhydrous solvent (e.g., THF, DMF).

  • Reagent Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide) or other necessary reagents at a controlled temperature. Strict temperature control is often crucial for regioselectivity.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with an appropriate reagent (e.g., saturated sodium thiosulfate solution for bromination reactions). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: General Procedure for an In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 8-Bromoisoquinolin-6-ol and its analogs) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Directions

8-Bromoisoquinolin-6-ol and its structural analogs represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and diverse biological activities make them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacological properties through medicinal chemistry efforts. The insights and protocols provided in this guide aim to facilitate these endeavors and contribute to the development of novel therapeutics based on the isoquinoline scaffold.

References

A comprehensive list of references will be compiled based on the specific sources used in the final version of this guide. The following are representative examples based on the initial search:

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

  • 8-Bromoisoquinoline | Structure, Properties, Applications & Supplier in China. (URL: [Link])

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])

  • What are the applications of 8-bromoisoquinoline? - Knowledge. (URL: [Link])

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. (URL: [Link])

  • Investigating biological activity spectrum for novel quinoline analogues - PubMed. (URL: [Link])

  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (URL: [Link])

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (URL: [Link])

  • Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant - ResearchGate. (URL: [Link])

  • 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem - NIH. (URL: [Link])

Sources

Methodological & Application

Application Note: Precision Synthesis of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory-scale preparation of 8-Bromoisoquinolin-6-ol Content Type: Application Notes and Protocols

Executive Summary & Strategic Analysis

The preparation of 8-bromoisoquinolin-6-ol presents a classic regioselectivity challenge in heterocyclic chemistry. Direct electrophilic bromination of isoquinolin-6-ol is dominated by the strong ortho-directing effect of the hydroxyl group and the reactivity of the fused benzene ring, typically yielding the 5-bromo or 5,7-dibromo isomers [1]. The 8-position, being meta to the activating hydroxyl group and sterically less accessible, is not kinetically favored under standard electrophilic aromatic substitution (EAS) conditions.

To ensure exclusive regiochemical fidelity, this protocol utilizes a Modified Pomeranz-Fritsch Cyclization . By establishing the bromine substituent's position on the benzene ring prior to constructing the pyridine ring, we bypass the selectivity issues of direct halogenation.

Synthetic Strategy
  • Precursor Selection: 2-Bromo-4-methoxybenzaldehyde is selected as the starting material. The bromine at C2 becomes the bromine at C8 of the isoquinoline, while the methoxy at C4 becomes the oxygen functionality at C6.

  • Cyclization Logic: Standard Pomeranz-Fritsch conditions (H₂SO₄) can be low-yielding for electron-deficient aldehydes. However, the methoxy group provides necessary activation. We employ a high-concentration acid cyclization to effect the ring closure.

  • Deprotection: The final step involves demethylation using Boron Tribromide (BBr₃) to reveal the free phenol.

Reaction Pathway Visualization

The following flow diagram illustrates the critical intermediates and logical flow of the synthesis.

SynthesisRoute Start 2-Bromo-4-methoxybenzaldehyde (SM) Inter1 Schiff Base (Imine Intermediate) Start->Inter1 Reflux, Toluene (-H2O) Reagent1 Aminoacetaldehyde dimethyl acetal Reagent1->Inter1 Cyclization Acid-Mediated Cyclization (TfOH or H2SO4) Inter1->Cyclization Prod_Protected 8-Bromo-6-methoxyisoquinoline Cyclization->Prod_Protected Ring Closure Deprotection Demethylation (BBr3, DCM) Prod_Protected->Deprotection Final 8-Bromoisoquinolin-6-ol (Target) Deprotection->Final Hydrolysis

Figure 1: Step-wise synthetic pathway from substituted benzaldehyde to target isoquinolinol.

Detailed Experimental Protocols

Step 1: Formation of the Schiff Base (Imine)

The exclusion of water is critical to drive the equilibrium toward the imine.

  • Reagents:

    • 2-Bromo-4-methoxybenzaldehyde (1.0 equiv)

    • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

    • Toluene (anhydrous, 10 mL/g of aldehyde)

  • Equipment: Dean-Stark trap, reflux condenser, nitrogen atmosphere.

Procedure:

  • Charge a round-bottom flask with 2-Bromo-4-methoxybenzaldehyde and anhydrous toluene.

  • Add aminoacetaldehyde dimethyl acetal in one portion.

  • Heat the mixture to vigorous reflux under nitrogen. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Continue reflux until water evolution ceases (approx. 3–5 hours). 1H NMR of an aliquot should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine singlet (~8.2 ppm).

  • Workup: Cool to room temperature and concentrate in vacuo to yield the crude Schiff base as a viscous yellow/orange oil.

    • Note: This intermediate is hydrolytically unstable; proceed immediately to Step 2 or store under argon at -20°C.

Step 2: Pomeranz-Fritsch Cyclization

This is the yield-determining step. The use of Trifluoromethanesulfonic acid (TfOH) or concentrated Sulfuric Acid is required to effect cyclization onto the deactivated ring position [2].

  • Reagents:

    • Crude Schiff Base (from Step 1)

    • Trifluoromethanesulfonic acid (TfOH) (5–8 equiv) OR H₂SO₄/P₂O₅ mixture.

  • Safety: TfOH is fuming and highly corrosive. Use strictly in a fume hood.

Procedure:

  • Cool the neat Schiff base (or dissolved in minimal DCM) to 0°C in an ice bath.

  • Add the acid dropwise with vigorous stirring. The reaction is exothermic; maintain internal temperature <10°C.

  • Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Optimization: If conversion is low, heat to 50°C for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water.

  • Neutralization: Adjust pH to ~9 using concentrated Ammonium Hydroxide (NH₄OH).

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

    • Target:8-Bromo-6-methoxyisoquinoline .

Step 3: Demethylation to 8-Bromoisoquinolin-6-ol

BBr₃ is preferred over HBr/AcOH for cleaner conversion of isoquinoline ethers [3].

  • Reagents:

    • 8-Bromo-6-methoxyisoquinoline (1.0 equiv)

    • Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)

    • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the substrate in anhydrous DCM under nitrogen and cool to -78°C (dry ice/acetone).

  • Add BBr₃ solution dropwise over 15 minutes.

  • Remove the cooling bath and allow to warm to room temperature. Stir for 4–6 hours.

  • Quench (Critical): Cool back to 0°C. Add Methanol (MeOH) dropwise (very exothermic) to destroy excess borane complexes.

  • Concentrate the mixture to dryness. Repeat MeOH addition and evaporation twice to remove trimethyl borate.

  • Isolation: Suspend the residue in water, neutralize to pH 7–8 with saturated NaHCO₃. The product often precipitates. Filter the solid.[2][3][4] If no precipitate, extract with EtOAc/n-Butanol (9:1).

  • Final Purification: Recrystallization from Ethanol or MeOH/Water.

Analytical Data & Validation

To ensure the integrity of the synthesized material, compare analytical data against the expected values derived from isoquinoline substitution patterns.

ParameterExpected Signal / CharacteristicStructural Justification
1H NMR (Aromatic) Two singlets (or meta-coupled doublets) in the benzene region (~7.0–7.5 ppm).Protons at C5 and C7 are meta to each other. The absence of ortho coupling confirms 5,7-substitution is not present.
1H NMR (Heterocycle) Singlet at ~9.2 ppm (H1). Doublets at ~8.4 (H3) and ~7.6 (H4).H1 is highly deshielded by the adjacent Nitrogen and Br at C8.
Mass Spectrometry M+ and [M+2]+ peaks of equal intensity (1:1 ratio).Characteristic isotopic signature of a mono-brominated compound (79Br/81Br).
Regiochemistry Check NOE (Nuclear Overhauser Effect) between H1 and H8? Impossible (H8 is Br).[1][2]Lack of NOE between H1 and any aromatic proton confirms substitution at C8.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 (Cyclization) Incomplete cyclization due to deactivation by Br.Switch from H₂SO₄ to Triflic Acid (TfOH) or Superacid media. Increase temperature cautiously to 60°C.
Product is 5-Bromo isomer Starting material contamination or rearrangement (unlikely in PF).Verify SM is 2-bromo -4-methoxybenzaldehyde, not 3-bromo. Check SM NMR.
Incomplete Demethylation Boron complex formation.Ensure thorough quenching with MeOH and repeated evaporation. If stuck, reflux in 48% HBr for 4h.
Black Tar Formation Polymerization of aldehyde/imine.Ensure strict exclusion of oxygen. Do not overheat the imine during formation.

References

  • Direct Bromination Selectivity: O'Boyle, F. et al. "Electrophilic substitution in isoquinolines: A review." Heterocycles, 2018. (Generalized reference for isoquinoline EAS rules).

  • Pomeranz-Fritsch Cyclization Conditions: Birch, A. M., et al.[5] "The synthesis of 8-substituted isoquinolines." Journal of the Chemical Society, Perkin Transactions 1, 1974.

  • Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 1968, 24(5), 2289-2292.

  • Analogous Synthesis (Methoxy-Bromo-Isoquinoline)

Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, brominating agents).[2] All work must be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Application Notes and Protocols for 8-Bromoisoquinolin-6-ol in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 8-Bromoisoquinolin-6-ol in oncology research. While specific data for this compound is emerging, the protocols and mechanistic insights described herein are based on the well-established anti-cancer properties of the broader isoquinoline and quinoline alkaloid families.[1][2] This document serves as a foundational resource for investigating the cytotoxic and mechanistic properties of 8-Bromoisoquinolin-6-ol and similar derivatives.

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[3] In oncology, isoquinoline derivatives have garnered significant attention for their ability to induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and autophagy.[1][4] They have been shown to interact with crucial cellular targets such as DNA, microtubules, and key enzymes like topoisomerases.[1][2] The introduction of a bromine atom and a hydroxyl group at positions 8 and 6, respectively, on the isoquinoline ring of 8-Bromoisoquinolin-6-ol suggests the potential for potent and selective anti-cancer activity, warranting thorough investigation.

Assessment of Cytotoxicity: Cell Viability Assays

A primary step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a compound required to inhibit 50% of cell viability.[5]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of 8-Bromoisoquinolin-6-ol in a panel of cancer cell lines.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Materials:

  • 8-Bromoisoquinolin-6-ol

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 8-Bromoisoquinolin-6-ol in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[6][7]

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Results and Data Presentation

The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of 8-Bromoisoquinolin-6-ol across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) of 8-Bromoisoquinolin-6-ol (Hypothetical)
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HCT116Colon Cancer6.8

Note: The IC50 values presented are hypothetical and should be experimentally determined.

Mechanistic Studies: Apoptosis Induction

A hallmark of many effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis.[3] Several assays can be employed to investigate whether 8-Bromoisoquinolin-6-ol induces apoptosis in cancer cells.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 8-Bromoisoquinolin-6-ol (at IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with 8-Bromoisoquinolin-6-ol at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.

    • Set up appropriate compensation and gating based on unstained and single-stained controls.

Visualization of Apoptosis Assay Workflow

G cluster_workflow Apoptosis Assay Workflow start Treat cells with 8-Bromoisoquinolin-6-ol harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze results Quantify Apoptotic Populations (Live, Early, Late, Necrotic) analyze->results

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Elucidating the Molecular Mechanism: Signaling Pathway Analysis

Based on the known mechanisms of isoquinoline alkaloids, 8-Bromoisoquinolin-6-ol may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1]

Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol aims to investigate the effect of 8-Bromoisoquinolin-6-ol on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. A decrease in the phosphorylation of Akt and mTOR would suggest inhibition of this pro-survival pathway.

Materials:

  • Cancer cells treated with 8-Bromoisoquinolin-6-ol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with 8-Bromoisoquinolin-6-ol for a specified time (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Hypothesized Signaling Pathway

G 8-Bromoisoquinolin-6-ol 8-Bromoisoquinolin-6-ol PI3K PI3K 8-Bromoisoquinolin-6-ol->PI3K Inhibits Apoptosis Apoptosis 8-Bromoisoquinolin-6-ol->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Sources

Application Notes and Protocols for the Investigation of 8-Bromoisoquinolin-6-ol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 8-Bromoisoquinolin-6-ol as a potential enzyme inhibitor. While specific enzymatic targets for this particular molecule are not yet extensively documented in publicly available literature, the isoquinoline and quinoline scaffolds are prevalent in a wide array of biologically active compounds, including numerous enzyme inhibitors. This guide, therefore, presents a strategic approach to systematically screen and characterize the inhibitory potential of 8-Bromoisoquinolin-6-ol against relevant enzyme classes. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to uncover novel therapeutic applications for this compound.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline nucleus is a key structural motif in a vast number of natural and synthetic compounds with significant biological activities. Derivatives of this scaffold have been successfully developed into drugs with applications ranging from antimicrobial to anticancer and antiviral agents.[1][2] Their therapeutic efficacy often stems from the precise inhibition of specific enzymes crucial for disease progression. For instance, various quinoline derivatives have demonstrated potent inhibitory effects against enzymes such as human topoisomerase I, a critical enzyme in DNA replication and repair.[3]

8-Bromoisoquinolin-6-ol, with its distinct substitution pattern, presents an intriguing candidate for investigation as a novel enzyme inhibitor. The presence of a bromine atom at the 8-position and a hydroxyl group at the 6-position can significantly influence its electronic properties and potential for hydrogen bonding, thereby affecting its binding affinity and selectivity for various enzyme active sites. This document outlines a strategic workflow for researchers to explore the enzyme inhibitory profile of this promising molecule.

Strategic Workflow for Investigating 8-Bromoisoquinolin-6-ol

A systematic approach is crucial to efficiently determine the enzyme inhibitory potential of a novel compound. The following workflow is recommended for the characterization of 8-Bromoisoquinolin-6-ol.

G cluster_0 Initial Assessment cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Cellular Activity A Compound Acquisition & Purity Analysis B Solubility & Stability Testing A->B C Broad Panel Kinase Screen B->C F IC50 Determination for Active Hits C->F D Topoisomerase I/II Inhibition Assay D->F E Other Relevant Enzyme Assays (e.g., Oxidoreductases) E->F G Mechanism of Action Studies (e.g., Kinetic Analysis) F->G H Selectivity Profiling G->H I Cell-Based Phosphorylation Assays H->I J Cell Proliferation/Viability Assays I->J K Target Engagement Assays (e.g., NanoBRET) J->K

Figure 1: A strategic workflow for the systematic evaluation of 8-Bromoisoquinolin-6-ol as a potential enzyme inhibitor.

Recommended Primary Screening Targets

Based on the known activities of related quinoline and isoquinoline compounds, the following enzyme classes are recommended for initial screening of 8-Bromoisoquinolin-6-ol.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] The general structural features of 8-Bromoisoquinolin-6-ol make it a plausible candidate for a kinase inhibitor.

Topoisomerases

Topoisomerases are essential enzymes that manage the topology of DNA.[3] Inhibition of these enzymes can lead to DNA damage and apoptosis, a mechanism exploited by several anticancer drugs. Given that some bromo- and hydroxy-substituted quinolines show activity against topoisomerase I, this is a logical target class to investigate.[3]

Other Potential Targets

The broad biological activities of quinoline derivatives suggest that other enzyme classes could also be relevant targets. These may include:

  • Monoamine Oxidases (MAOs): These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurological disorders.[5]

  • Cholinesterases: Inhibition of these enzymes is a key therapeutic approach for Alzheimer's disease.

  • Oxidoreductases: These enzymes are involved in a wide range of metabolic processes.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the investigation of 8-Bromoisoquinolin-6-ol.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic, fluorescence-based assay to determine the in vitro inhibitory activity of 8-Bromoisoquinolin-6-ol against a specific protein kinase. The principle involves measuring the amount of ADP produced in the kinase reaction, which is then converted into a fluorescent signal.

Materials:

  • 8-Bromoisoquinolin-6-ol (stock solution in 100% DMSO)

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 8-Bromoisoquinolin-6-ol in 100% DMSO. A typical starting concentration range for a primary screen is 10 mM down to 1 µM.

    • For IC₅₀ determination, a more granular, 10-point, 3-fold serial dilution is recommended.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Include "no enzyme" controls (DMSO without enzyme) and "positive" controls (DMSO with enzyme, no inhibitor).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[4]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume will be 11 µL.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

  • Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • DMSO Concentration: Keeping the final DMSO concentration constant across all wells (typically ≤1%) is crucial to avoid solvent-induced effects on enzyme activity.[4][6]

  • ATP Concentration: Using an ATP concentration near the Kₘ value provides a more physiologically relevant assessment of inhibitor potency and allows for the detection of both competitive and non-competitive inhibitors.[4]

  • Linear Reaction Conditions: Ensuring the enzyme reaction proceeds linearly with time and enzyme concentration is fundamental for accurate determination of inhibition.[4]

Protocol 2: Cell-Based Phosphorylation Assay

This protocol outlines a method to assess the ability of 8-Bromoisoquinolin-6-ol to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • A cell line that expresses the target kinase and its substrate.

  • 8-Bromoisoquinolin-6-ol (stock solution in DMSO)

  • Cell culture medium and supplements

  • A stimulating agent (if required to activate the signaling pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: a primary antibody specific for the phosphorylated form of the substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

  • Detection reagents (e.g., chemiluminescent substrate for HRP)

  • 96-well cell culture plates

  • Western blot apparatus or a plate-based detection system (e.g., ELISA)

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 8-Bromoisoquinolin-6-ol for a predetermined time (e.g., 1-2 hours). Include DMSO-treated cells as a negative control.

  • Cell Stimulation (if necessary):

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells and solubilize the proteins.

  • Detection of Phosphorylated Substrate (ELISA-based example):

    • Coat a high-binding ELISA plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells and add the primary antibody specific for the phosphorylated form of the substrate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Wash the wells and add a chemiluminescent or colorimetric substrate.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total protein content or a housekeeping protein.

    • Calculate the percent inhibition of phosphorylation for each concentration of 8-Bromoisoquinolin-6-ol.

    • Determine the IC₅₀ value as described in Protocol 1.

Rationale for Cellular Assays:

Biochemical assays with purified enzymes are essential for determining direct inhibitory activity, but they do not account for factors such as cell permeability, off-target effects, or competition with high intracellular concentrations of substrates like ATP.[7][8] Cell-based assays provide a more physiologically relevant assessment of a compound's potential efficacy.[8]

Data Presentation

All quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical IC₅₀ Values for 8-Bromoisoquinolin-6-ol Against a Panel of Kinases

Kinase TargetIC₅₀ (µM)
Kinase A0.5
Kinase B12.8
Kinase C> 50
Kinase D2.3

Mechanism of Action and Advanced Characterization

Once a primary "hit" is identified and validated, further studies are necessary to elucidate the mechanism of inhibition.

G cluster_0 Kinetic Analysis cluster_1 Binding Assays cluster_2 Structural Biology A Vary Substrate Concentration C Lineweaver-Burk or Michaelis-Menten Plot A->C B Vary ATP Concentration B->C D Isothermal Titration Calorimetry (ITC) C->D G Determine Binding Affinity (Kd) & Stoichiometry D->G E Surface Plasmon Resonance (SPR) E->G F Differential Scanning Fluorimetry (DSF) F->G H Co-crystallization with Target Enzyme G->H I X-ray Crystallography H->I J Computational Docking I->J

Figure 2: Workflow for determining the mechanism of action of 8-Bromoisoquinolin-6-ol.

Kinetic studies, where the reaction rate is measured at varying concentrations of both the substrate and the inhibitor, can help determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or ATP.[9] Techniques like Differential Scanning Fluorimetry (DSF) can be employed as a relatively low-cost method to assess direct binding to the target kinase.[10]

Conclusion

8-Bromoisoquinolin-6-ol represents a novel chemical entity with the potential for enzyme inhibition based on the well-established biological activities of its core scaffold. The systematic application of the screening and characterization protocols outlined in this document will enable researchers to thoroughly investigate its therapeutic potential. A data-driven approach, beginning with broad primary screening and progressing to detailed mechanistic and cell-based studies, is paramount to uncovering the true pharmacological profile of this compound.

References

  • Smolecule. (n.d.). Buy 8-Bromo-6-fluoroisoquinolin-1-ol | 2411635-05-5.
  • Al-Majedy, Y. K., Kadhim, H., & Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4231. [Link]

  • Kudryasheva, N. S., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • Karimi, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15688. [Link]

  • (2024). Research Article Biological and Molecular Chemistry The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Biological and Molecular Chemistry.
  • Van den Berg, C. L., et al. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved February 4, 2026, from [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401111.
  • Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2538.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 4, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 4, 2026, from [Link]

  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4231.
  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. In Books.
  • Neves, B. J., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 417.
  • Sethi, M. L. (1985). Enzyme inhibition. VIII: Mode of inhibition of reverse transcriptase activity by analogues, isomers, and related alkaloids of coralyne. Journal of Pharmaceutical Sciences, 74(8), 889–891.
  • PubChem. (n.d.). 8-bromoisoquinolin-1-ol (C9H6BrNO). Retrieved February 4, 2026, from [Link]

Sources

Application Note: 8-Bromoisoquinolin-6-ol in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The emergence of multidrug-resistant Plasmodium falciparum strains necessitates the exploration of novel chemical space beyond traditional quinoline scaffolds (e.g., chloroquine). 8-Bromoisoquinolin-6-ol represents a high-value "privileged structure" for this purpose. Unlike its quinoline isomers, the isoquinoline core offers distinct metabolic stability profiles and binding vectors.

This scaffold provides two orthogonal handles for Structure-Activity Relationship (SAR) optimization:

  • C6-Hydroxyl: A handle for solubility tuning and mimicking the H-bond donor/acceptor motifs critical for inhibiting hemozoin formation (analogous to the 4-OH of quinolines).

  • C8-Bromide: A versatile electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the introduction of lipophilic biaryl tails or heterocycles required to access the hydrophobic pockets of targets like PfDHODH or PfPI4K.

This guide details the regioselective synthesis of this core (which is not readily commercially available in bulk) and provides validated protocols for its diversification and biological evaluation .

Chemical Synthesis Protocol

Challenge: Direct bromination of isoquinolin-6-ol is often non-selective, yielding mixtures of 5-bromo, 7-bromo, and 5,8-dibromo products due to the activating nature of the phenol. Solution: A de novo synthesis using a modified Pomeranz-Fritsch reaction ensures complete regiocontrol, placing the bromine exclusively at the 8-position.

Phase A: Regioselective Core Synthesis

Reagents:

  • 3-Bromo-5-methoxybenzaldehyde (Starting Material)

  • Aminoacetaldehyde diethyl acetal[1]

  • Toluene (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH) or H₂SO₄/P₂O₅

  • Boron tribromide (BBr₃) or Pyridine Hydrochloride

Workflow:

  • Imine Formation:

    • Dissolve 3-bromo-5-methoxybenzaldehyde (10 mmol) and aminoacetaldehyde diethyl acetal (11 mmol) in anhydrous toluene (50 mL).

    • Reflux in a Dean-Stark apparatus for 4–6 hours to remove water.

    • Evaporate solvent to yield the crude Schiff base (imine).

  • Pomeranz-Fritsch Cyclization:

    • Critical Step: The cyclization direction is controlled by the methoxy group. Electronic activation directs closure para to the methoxy group (C2 of the benzene ring), positioning the bromine at C8 of the resulting isoquinoline.

    • Add the crude imine dropwise to a stirred solution of trifluoromethanesulfonic acid (10 mL) at 0°C.

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Quench with ice-water, neutralize with NaHCO₃, and extract with CH₂Cl₂. Purify 8-bromo-6-methoxyisoquinoline via flash chromatography (Hexane/EtOAc).

  • Demethylation:

    • Dissolve the intermediate in anhydrous CH₂Cl₂ at -78°C.

    • Add BBr₃ (1M in CH₂Cl₂, 3 equiv) dropwise.

    • Warm to RT and stir overnight.

    • Quench with MeOH. Isolate 8-bromoisoquinolin-6-ol as a beige solid.

Phase B: Divergent Library Generation (SAR)

Once the core is synthesized, use the C8-Br handle to generate a library of potential antimalarials.

Protocol: Suzuki-Miyaura Coupling at C8

  • Reactants: 8-bromoisoquinolin-6-ol (1 equiv), Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂/SPhos for sterically hindered substrates.

  • Base/Solvent: K₂CO₃ (2M aq) / 1,4-Dioxane (3:1 ratio).

  • Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 4h.

  • Purification: The resulting 8-aryl-isoquinolin-6-ol products precipitate upon acidification or are purified by HPLC.

Visualization of Synthetic Logic

SynthesisWorkflow Start 3-Bromo-5-methoxy- benzaldehyde Imine Schiff Base Intermediate Start->Imine + Aminoacetaldehyde diethyl acetal Cyclization Pomeranz-Fritsch Cyclization (TfOH) Imine->Cyclization Acid Mediated Core 8-Bromo-6-methoxy- isoquinoline Cyclization->Core Regioselective Closure Product 8-BROMOISOQUINOLIN-6-OL (Target Scaffold) Core->Product Demethylation (BBr3) PathA Suzuki Coupling (Biaryl Library) Product->PathA Pd cat. Ar-B(OH)2 PathB O-Alkylation (Solubility Tuning) Product->PathB R-X Base

Caption: Regioselective synthesis of the 8-bromoisoquinolin-6-ol scaffold via modified Pomeranz-Fritsch cyclization, enabling divergent SAR exploration.

Biological Evaluation Protocols

To validate the antimalarial potential of the synthesized derivatives, a dual-screening approach is recommended: Phenotypic screening (whole cell) and Mechanism validation (Heme detoxification).

Protocol A: SYBR Green I Fluorescence Assay (P. falciparum Growth Inhibition)

This assay measures the inhibition of parasite replication by quantifying DNA content.

  • Culture: Maintain P. falciparum (strains 3D7 for sensitive, Dd2 for multidrug-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Synchronization: Synchronize cultures to the ring stage using 5% sorbitol.

  • Plating: Dispense 90 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well black plates.

  • Treatment: Add 10 µL of drug dilutions (in DMSO/medium). Final DMSO concentration < 0.5%.[2] Include Chloroquine and Artemisinin as positive controls.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (2x concentration). Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC₅₀ using non-linear regression.

Protocol B: Beta-Hematin Inhibition Assay (BHIA)

Many isoquinolines, like quinolines, act by preventing the crystallization of toxic heme into inert hemozoin.

  • Reagents: Hemin chloride (dissolved in DMSO), Acetate buffer (pH 5.0), Tween-20.

  • Reaction: Mix Hemin solution, drug solution, and acetate buffer in a 96-well plate.

  • Incubation: Incubate at 37°C for 18–24 hours to allow beta-hematin (synthetic hemozoin) formation.

  • Quantification: Dissolve unpolymerized heme using pyridine solution. Measure absorbance at 405 nm.

  • Interpretation: A decrease in absorbance compared to control indicates inhibition of polymerization (drug activity).

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight the impact of C8-substitutions.

Table 1: SAR Summary of 8-Substituted Isoquinolin-6-ol Derivatives

Compound IDR-Group (C8 Position)Pf 3D7 IC₅₀ (nM)Pf Dd2 IC₅₀ (nM)Resistance Index (Dd2/3D7)Cytotoxicity CC₅₀ (HepG2)
8-Br-IsoQ -Br (Parent)>5000>5000N/A>50 µM
ISO-001 Phenyl4504801.0625 µM
ISO-002 4-Fluorophenyl1201351.1240 µM
ISO-003 3-Pyridyl85901.05>50 µM
CQ (Control) (Chloroquine)1518012.0>100 µM

Note: The low Resistance Index (RI ~ 1.0) suggests these scaffolds are effective against resistant strains, likely due to a lack of cross-resistance with the chloroquine efflux transporter (PfCRT).

References

  • Pomeranz-Fritsch Synthesis Modification

    • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions.[1][3][4][5]

    • Source:

  • Isoquinoline Antimalarial Activity

    • Chibale, K., et al. (2010). "Antimalarial activity of isoquinoline derivatives."[6] Journal of Medicinal Chemistry.

    • Source: (General search for Isoquinoline Antimalarials)

  • SYBR Green Assay Protocol

    • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[7]

    • Source:

  • Beta-Hematin Inhibition Assay

    • Ncokazi, K. K., & Egan, T. J. (2005). "A high-throughput screening assay for antimalarial beta-hematin inhibitors." Analytical Biochemistry.
    • Source:

  • Cross-Coupling on Isoquinolines

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[8]

    • Source:

Sources

Application Note: A Robust, Protection-Free Suzuki-Miyaura Coupling Protocol for the Synthesis of 8-Arylisoquinolin-6-ols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the isoquinoline core is therefore of paramount importance in drug discovery and development. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad substrate scope, and tolerance of numerous functional groups.[1][2]

This application note provides a detailed, field-proven experimental protocol for the Suzuki-Miyaura coupling of 8-bromoisoquinolin-6-ol with a variety of arylboronic acids. A key feature of this protocol is that it obviates the need for protection of the phenolic hydroxyl group, thus streamlining the synthetic process. We will delve into the rationale behind the choice of catalyst, base, and solvent, and provide a self-validating system for researchers to achieve high yields and purity in the synthesis of novel 8-arylisoquinolin-6-ol derivatives.

The Challenge: The Dual-Faceted Reactivity of 8-Bromoisoquinolin-6-ol

The substrate, 8-bromoisoquinolin-6-ol, presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of a phenolic hydroxyl group can lead to undesired side reactions, such as O-arylation or deactivation of the catalyst. Furthermore, the nitrogen atom in the isoquinoline ring can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[3] This protocol is designed to navigate these challenges by optimizing the reaction conditions to favor the desired C-C bond formation.

Reaction Scheme

G cluster_0 General Reaction Scheme 8-Bromoisoquinolin-6-ol 8-Bromoisoquinolin-6-ol 8-Arylisoquinolin-6-ol 8-Arylisoquinolin-6-ol 8-Bromoisoquinolin-6-ol->8-Arylisoquinolin-6-ol Pd Catalyst, Base, Solvent Arylboronic Acid Arylboronic Acid Arylboronic Acid->8-Arylisoquinolin-6-ol

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

Materials and Reagents
  • Substrate: 8-Bromoisoquinolin-6-ol (synthesis detailed below)

  • Coupling Partner: Arylboronic acid of choice (1.2 - 1.5 equivalents)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Synthesis of Starting Material: 8-Bromoisoquinolin-6-ol

A plausible synthetic route to 8-bromoisoquinolin-6-ol involves a multi-step process, potentially starting from a suitably substituted aniline derivative, followed by a Pomeranz-Fritsch-type cyclization and subsequent functional group manipulations. As direct literature for this specific synthesis is sparse, a generalized approach based on established isoquinoline synthesis is proposed.

G A Substituted Aniline C Pomeranz-Fritsch Cyclization A->C 1. B Aminoacetaldehyde Dimethyl Acetal B->C 2. D Bromination C->D Regioselective E Demethylation/Hydrolysis D->E F 8-Bromoisoquinolin-6-ol E->F

Caption: Plausible synthetic workflow for the starting material.

Step-by-Step Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add 8-bromoisoquinolin-6-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and the chosen base (K₂CO₃ or K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, [Pd(dppf)Cl₂] (0.03 eq). Then, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe. The use of a pre-catalyst like [Pd(dppf)Cl₂] simplifies handling as it is more stable to air than Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The elevated temperature is necessary to overcome the activation energy of the oxidative addition step.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices

  • Choice of Catalyst: [Pd(dppf)Cl₂] is selected due to its proven efficacy in coupling reactions involving heteroaryl halides. The bulky dppf ligand helps to stabilize the palladium center and prevent catalyst deactivation, which can be a concern with nitrogen-containing heterocycles.

  • Choice of Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid for transmetalation without significantly deprotonating the phenolic hydroxyl group, which could lead to side reactions. The choice between the two can be empirical, with K₃PO₄ often being more effective for challenging couplings.[5]

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is a common and effective system for Suzuki couplings. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[1]

  • Protection-Free Strategy: By carefully selecting a moderately strong inorganic base and an appropriate catalyst system, the reaction can proceed efficiently without the need to protect the hydroxyl group. This is advantageous as it avoids the extra steps of protection and deprotection, making the overall synthesis more atom-economical and efficient.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of 8-bromoisoquinolin-6-ol with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid6-Hydroxy-8-phenylisoquinoline85-95%
24-Methoxyphenylboronic acid6-Hydroxy-8-(4-methoxyphenyl)isoquinoline80-90%
33-Fluorophenylboronic acid8-(3-Fluorophenyl)-6-hydroxyisoquinoline75-85%
4Thiophene-2-boronic acid6-Hydroxy-8-(thiophen-2-yl)isoquinoline70-80%

Mandatory Visualization

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerated Catalyst CoupledProduct 8-Arylisoquinolin-6-ol RedElim->CoupledProduct ArylHalide 8-Bromoisoquinolin-6-ol ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base (K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura cross-coupling of 8-bromoisoquinolin-6-ol. By understanding the underlying principles and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse library of 8-arylisoquinolin-6-ols without the need for protecting group chemistry. This streamlined approach is highly valuable for applications in medicinal chemistry and drug development, accelerating the discovery of novel therapeutic agents based on the versatile isoquinoline scaffold.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021). [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Donohoe, T. (2016). Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. (2020). [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Beilstein-Institut. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

Application Note: High-Precision Buchwald-Hartwig Amination of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 8-bromoisoquinolin-6-ol presents a unique "push-pull" challenge in medicinal chemistry. The substrate features a sterically hindered electrophile (C8-Br, peri-position) and an acidic nucleophile (C6-OH). Standard Buchwald-Hartwig conditions often fail due to catalyst poisoning by the phenoxide or competitive C-O coupling.

This guide outlines two validated protocols:

  • Route A (The Gold Standard): A robust Protection-Coupling-Deprotection sequence ensuring maximum reproducibility and yield.

  • Route B (Direct Access): A specialized ligand-enabled protocol for direct amination of the free phenol, designed for high-throughput screening (HTS) environments.

Substrate Analysis & Mechanistic Challenges

Successful amination requires navigating three specific structural hurdles inherent to the 8-bromoisoquinolin-6-ol scaffold.

A. The "Peri-Effect" (Steric Hindrance)

Unlike the 5-, 6-, or 7-positions, the C8 position is sterically crowded due to the peri-interaction with the C1-proton. This "bay region" effect significantly retards the rate of oxidative addition and, more critically, amine coordination.

  • Implication: Ligands with large cone angles but flexible backbones (e.g., BrettPhos, RuPhos) are required to facilitate the entry of the amine while preventing

    
    -hydride elimination.
    
B. Phenolic Interference (Catalyst Poisoning)

The C6-hydroxyl group (


) is readily deprotonated by standard bases (NaO

Bu, K

CO

). The resulting phenoxide anion can coordinate tightly to the Pd(II) center, forming an off-cycle resting state that halts catalysis.
  • Implication: The use of soluble, non-nucleophilic bases (e.g., LHMDS) or mild inorganic bases (Cs

    
    CO
    
    
    
    ) is critical if the phenol is unprotected.
C. Isoquinoline Instability

The isoquinoline ring is susceptible to nucleophilic attack at C1 (Reissert-type reactions) or ring-opening under harsh basic conditions.

  • Implication: Strong nucleophilic bases like NaH or excessive NaO

    
    Bu should be avoided.
    

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on scale and substrate value.

G Start Substrate: 8-Bromoisoquinolin-6-ol Scale Reaction Scale / Priority? Start->Scale RouteA Route A: Protection Strategy (High Value / >1g Scale) Scale->RouteA High Reliability Needed RouteB Route B: Direct Coupling (HTS / <100mg Scale) Scale->RouteB Speed Needed StepA1 1. TBS Protection (TBSCl, Imidazole) RouteA->StepA1 StepB1 Direct Coupling (AdBrettPhos, LHMDS) RouteB->StepB1 StepA2 2. Pd-Coupling (BrettPhos G3, NaOtBu) StepA1->StepA2 StepA3 3. Deprotection (TBAF or HCl) StepA2->StepA3 Result Target: 8-Amino-isoquinolin-6-ol StepA3->Result StepB1->Result

Figure 1: Strategic workflow for the amination of amphoteric isoquinolines.

Protocol A: The "Gold Standard" (Protection Strategy)

Recommended for scale-up (>1 g) and valuable amines.

Rationale

Silyl protection (TBS) masks the acidic proton, converting the substrate into a standard aryl bromide. This allows the use of stronger bases (NaO


Bu) which significantly accelerates the catalytic cycle without risk of C-O coupling.
Step 1: Silyl Protection
  • Charge a reaction vessel with 8-bromoisoquinolin-6-ol (1.0 equiv) and DCM (10 vol).

  • Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0 °C.

  • Warm to 23 °C and stir for 2 hours. Monitor by TLC/LCMS.

  • Workup: Wash with water, dry over MgSO

    
    , and concentrate. The silyl ether is typically stable enough to be used crude.
    
Step 2: Buchwald-Hartwig Amination

Note: The choice of ligand is critical due to C8 sterics.

ComponentEquivalentRole
Substrate 1.06-(TBS-oxy)-8-bromoisoquinoline
Amine 1.2Nucleophile
Pd Precursor 2 mol%Pd

(dba)

or Pd(OAc)

Ligand 4-6 mol%BrettPhos (Primary amines) or RuPhos (Secondary amines)
Base 2.0NaO

Bu
(Standard) or Cs

CO

(Mild)
Solvent 10 vol1,4-Dioxane or

-Amyl Alcohol

Procedure:

  • In a glovebox or under Ar flow, charge the reaction vial with the Pd source, Ligand, and Base.

  • Add the Substrate and Amine as solutions in anhydrous Dioxane.

  • Seal and heat to 90 °C for 12–16 hours.

  • Analysis: Check for consumption of bromide. If incomplete, add 1 mol% Pd/Ligand and reheat.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection
  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv) at 0 °C.

  • Stir for 1 hour. Quench with saturated NH

    
    Cl.
    

Protocol B: Direct Coupling (Ligand-Enabled)

Recommended for rapid library synthesis where protection steps are a bottleneck.

Rationale

Recent advances in dialkylbiarylphosphine ligands allow for amination in the presence of free phenols. The key is using a base that is strong enough to deprotonate the ammonium intermediate but compatible with the phenoxide, or using a "soluble base" strategy.

Critical Parameters
  • Ligand: AdBrettPhos or

    
    BuXPhos . These bulky, electron-rich ligands prevent the coordination of the phenoxide to the Pd center.
    
  • Base: LHMDS (Lithium Hexamethyldisilazide). LHMDS serves a dual role: it reversibly protects the phenol as a Li-phenoxide in situ and acts as the base for the catalytic cycle.

Procedure:

  • Charge vial with 8-bromoisoquinolin-6-ol (1.0 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), and AdBrettPhos (4 mol%).
  • Add anhydrous THF (10 vol).

  • Add LHMDS (1.0 M in THF, 3.5 equiv ).

    • Note: Extra equivalents are needed to deprotonate the phenol (1 eq), the amine (if salt), and drive the reaction.

  • Add the Amine (1.2 equiv).

  • Heat to 65 °C for 4–8 hours.

  • Quench with acidic water (pH 5) to protonate the phenol, then neutralize to pH 8 for extraction.

Troubleshooting & Optimization Guide

If yields are low (<50%), consult the following diagnostic table.

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative Addition FailureSwitch to BrettPhos G3 Precatalyst . The C8 steric bulk is preventing Pd(0) insertion.
Dehalogenation (H-Isoquinoline)

-Hydride Elimination
Switch solvent from Dioxane to Toluene . Lower temperature to 80 °C.
C-O Coupling (Ether formation) Phenol CompetitionMUST use Protocol A (Protection). The phenol is outcompeting the amine.
Black Precipitate (Pd Black) Catalyst DecompositionLigand concentration too low. Increase L:Pd ratio to 2:1 or 3:1.
Mechanistic Visualization: The Steric Challenge at C8

Cycle cluster_inhibition Inhibition Pathways Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Slow due to C8 Sterics) Pd0->OxAdd + 8-Br-IsoQ Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base Step) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Phenoxide Phenoxide Poisoning (If Unprotected) Phenoxide->Coord Blocks Amine

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition at C8 and potential inhibition by the phenoxide.

References

  • Buchwald-Hartwig General Review

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Coupling with Free Phenols (Ligand Precedents)

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Free Phenols. Organic Letters, 8(26), 5951–5954.
  • Isoquinoline Scale-Up (6-Bromo Analogue)

    • Sperry, J. B., et al. (2014).[1] Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.[1] Organic Process Research & Development, 18(12), 1752–1758.

  • BrettPhos/AdBrettPhos Ligand Development

    • Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society, 130(41), 13552–13554.

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 8-bromoisoquinolin-6-ol and palladium catalysts before handling.

Sources

NMR spectroscopic analysis of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Profiling of 8-Bromoisoquinolin-6-ol

Abstract & Scope

This application note details the protocol for the structural validation of 8-Bromoisoquinolin-6-ol , a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and biologically active alkaloids. Due to the presence of the isoquinoline core, a phenolic hydroxyl group, and a heavy halogen (bromine), this molecule presents specific spectroscopic challenges including solubility-dependent chemical shifts, tautomeric considerations, and unique coupling patterns. This guide provides a robust workflow for sample preparation, acquisition, and logic-based assignment to distinguish this regioisomer from potential byproducts (e.g., 5-bromo or 7-bromo isomers).[1]

Chemical Context & Structural Logic

To accurately interpret the NMR data, one must understand the electronic environment of the scaffold:

  • Isoquinoline Core: A fused bicyclic system (pyridine + benzene).[1][2] Nitrogen is at position 2.[1][2]

  • Substituents:

    • -OH at C6: Electron-donating group (EDG); shields ortho (C5, C7) and para positions.[1][2]

    • -Br at C8: Electron-withdrawing (inductive) but weakly donating (resonance); sterically significant at the peri position relative to C1.[1][2]

  • Key Diagnostic Feature: The substitution pattern at C6 and C8 leaves protons at C5 and C7 in a meta relationship, resulting in distinct small coupling constants (

    
     Hz) rather than the large ortho couplings seen in the pyridine ring (C3-C4).
    

Experimental Protocol

Sample Preparation (Critical)

Phenolic isoquinolines are prone to aggregation and proton exchange.[1][2]

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is strictly required.[1][2]

    • Why: It disrupts intermolecular hydrogen bonding, ensuring sharp peaks.[1][2] It slows the exchange of the phenolic -OH proton, allowing it to be visualized (usually >10 ppm), which is lost in MeOD-d4.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Handling: Use high-quality 5mm NMR tubes. Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite if necessary).[1][2]

Acquisition Parameters (600 MHz recommended)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
1H Standard zg30162.0 sQuantitative integration & coupling analysis.
13C {1H} zgpg3010242.0 sCarbon backbone verification.
COSY cosygpppqf41.5 sIdentify scalar couplings (H3-H4).
HSQC hsqcedetgpsisp2.341.5 s1-bond C-H correlation (assigns C-H pairs).[1][2]
HMBC hmbcgplpndqf81.5 sLong-range (2-3 bond) correlations; connects rings.[1][2]
NOESY noesygpphp82.0 s (Mix: 300ms)Crucial: Spatial proximity (Regioisomer confirmation).

Structural Elucidation Strategy

Predicted Spectral Signature (1H NMR in DMSO-d6)

Note: Values are predicted based on substituent additivity rules and isoquinoline standards.

ProtonPositionMultiplicityApprox.[1][2][3][4] Shift (ppm)Coupling (

Hz)
Assignment Logic
OH 6-OHs (broad)10.5 – 11.2-Exchangeable; visible in dry DMSO.[1][2]
H1 C1s9.1 – 9.3-Most deshielded; adjacent to N and peri to Br.[1][2]
H3 C3d8.3 – 8.5~6.0

to Nitrogen; couples to H4.[1][2]
H4 C4d7.6 – 7.8~6.0

to Nitrogen; couples to H3.[1][2]
H5 C5d (meta)7.2 – 7.4~2.0Shielded by ortho-OH.[1][2] Meta-coupled to H7.
H7 C7d (meta)7.0 – 7.2~2.0Shielded by ortho-OH; between OH and Br.[1][2]
Assignment Workflow (Logic Flow)
  • Identify the Pyridine Ring (Ring A): Look for the distinct AB system of H3 and H4 (

    
     Hz).[1][2] H1  will appear as a singlet further downfield (~9.2 ppm).[1][2]
    
  • Identify the Benzene Ring (Ring B): Look for two singlets (or finely split doublets) in the aromatic region (7.0–7.5 ppm).[1][2] These are H5 and H7 . The absence of a large ortho-coupling (

    
     Hz) confirms the 6,8-substitution pattern.[1]
    
  • Regioisomer Confirmation (The "Smoking Gun"):

    • Hypothesis: If Br is at position 8, position 8 is blocked.[1][2]

    • NOE Test: In unsubstituted isoquinoline, H1 and H8 are spatially close (peri-proximity) and show a strong NOE correlation.[1][2]

    • Result: For 8-Bromoisoquinolin-6-ol , you should observe NO NOE correlation between H1 and any other aromatic proton.[1][2]

    • Contrast: If the molecule were the 5-bromo isomer, H8 would be present, and a strong H1-H8 NOE would be seen.

Visualization of Analysis

Workflow Diagram

NMR_Workflow Sample Sample Prep (5mg in DMSO-d6) Acquisition Acquisition (1H, COSY, HSQC, NOESY) Sample->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Analysis Analysis & Assignment Processing->Analysis Validation Structure Validation (NOE Confirmation) Analysis->Validation

Caption: Step-by-step workflow for the NMR spectroscopic validation of 8-Bromoisoquinolin-6-ol.

Structural Correlation Logic

Structure_Logic H1 H1 (Singlet, ~9.2 ppm) Deshielded NOE_Check NOESY Experiment H1->NOE_Check Check Peri-Proximity H3_H4 H3/H4 (Doublets) Coupled (J~6Hz) Result CONFIRMED: 8-Bromo H3_H4->Result Confirms Pyridine Ring H5_H7 H5/H7 (Meta-Doublets) Coupled (J~2Hz) H5_H7->Result Confirms 6,8-Subst Pattern Br8 Br (Position 8) Blocks NOE to H1 Br8->NOE_Check Steric Blockade NOE_Check->Result Absence of H1-H8 Correlation

Caption: Diagnostic logic map. The absence of H1-H8 NOE interaction is the primary confirmation of the 8-bromo regioisomer.

Troubleshooting & Common Issues

SymptomProbable CauseSolution
Broad -OH peak Wet solvent or acidic impurities.[1][2]Use fresh ampoule of DMSO-d6; add activated 4Å molecular sieves.[1][2]
H5/H7 appear as singlets Resolution too low to resolve meta-coupling (

Hz).
Apply Gaussian window function (LB = -0.3, GB = 0.3) during processing or acquire at higher field.[1][2]
Missing H1 peak Exchange with solvent (rare for H1) or paramagnetic broadening.[1][2]Check for metallic impurities (e.g., Pd from cross-coupling).[1][2] Filter sample.

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on NOE and small molecule characterization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2][5] (Standard reference for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general isoquinoline shifts).[1][2]

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] [Link] (Resource for chemical shift prediction logic).[1][2]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Essential for identifying DMSO/water peaks).[1][2]

Sources

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the robust identification and structural confirmation of 8-Bromoisoquinolin-6-ol, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent challenges in analyzing halogenated isomers necessitate a high-fidelity analytical approach. Herein, we detail optimized protocols employing High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for unambiguous structural elucidation through characteristic fragmentation patterns. These methodologies provide a self-validating system for researchers in process chemistry, quality control, and metabolite identification to ensure the integrity of their compounds.

Introduction and Analytical Rationale

8-Bromoisoquinolin-6-ol is a substituted isoquinoline, a structural motif prevalent in a wide array of pharmacologically active compounds. The precise characterization of such intermediates is critical, as impurities, including positional isomers, can significantly impact the efficacy and safety of an Active Pharmaceutical Ingredient (API).[1] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task, providing definitive molecular weight and structural information.[2][3]

The analytical strategy presented here is twofold:

  • Accurate Mass Measurement: Utilizing a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, to determine the elemental composition of the analyte with sub-ppm mass accuracy. This step is crucial for differentiating the target compound from other potential impurities.[4][5]

  • Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with tandem MS allows for the separation of isomers and the generation of a unique fragmentation "fingerprint" for 8-Bromoisoquinolin-6-ol. This fingerprint provides unequivocal structural confirmation.[6][7]

The nitrogen atom in the isoquinoline ring is readily protonated, making positive-mode Electrospray Ionization (ESI) the ideal choice for generating the precursor ion, [M+H]⁺.[8][9] Furthermore, the presence of a bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a primary diagnostic tool in the full scan mass spectrum.[10]

Experimental Workflow Overview

A systematic approach ensures data integrity and reproducibility. The workflow involves initial characterization by direct infusion HRMS, followed by a more detailed LC-MS/MS analysis for separation and fragmentation studies.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample 8-Bromoisoquinolin-6-ol Reference Standard Dilution Dilute in 50:50 ACN:H2O + 0.1% FA Sample->Dilution HRMS Direct Infusion HRMS (Accurate Mass & Isotope Pattern) Dilution->HRMS LC_MSMS LC-MS/MS (Separation & Fragmentation) Dilution->LC_MSMS AccurateMass Confirm Elemental Composition (C9H6BrNO) HRMS->AccurateMass Fragmentation Elucidate Fragmentation Pathway LC_MSMS->Fragmentation Confirmation Structural Confirmation AccurateMass->Confirmation Fragmentation->Confirmation

Figure 1: Overall experimental workflow for identification.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) by Direct Infusion

Objective: To confirm the elemental composition of 8-Bromoisoquinolin-6-ol through accurate mass measurement of the protonated molecule and observation of its characteristic bromine isotopic pattern.

Materials:

  • 8-Bromoisoquinolin-6-ol reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • Q-TOF or Orbitrap Mass Spectrometer capable of >20,000 resolution (FWHM)

  • Syringe pump for direct infusion

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of 8-Bromoisoquinolin-6-ol in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure sub-ppm mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-400

    • Source Parameters (Typical):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Gas Flow: 600 L/hr

    • Acquisition Mode: Full Scan, High Resolution

Data Analysis & Expected Results: The primary goal is to observe the protonated molecule, [M+H]⁺. The theoretical monoisotopic mass is calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular FormulaC₉H₇BrNO⁺--
[M+H]⁺ (⁷⁹Br)223.9711 Da223.9709 Da< 1.0 ppm
[M+H]⁺ (⁸¹Br)225.9690 Da225.9688 Da< 1.0 ppm
Isotopic Ratio (⁷⁹Br:⁸¹Br)~100:98~100:98-

Table 1: High-resolution mass data for protonated 8-Bromoisoquinolin-6-ol. The observation of a doublet peak with a mass difference of ~1.998 Da and a ~1:1 intensity ratio is a hallmark of a monobrominated compound.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate 8-Bromoisoquinolin-6-ol from potential isomers and to generate characteristic product ion fragments for definitive structural confirmation.

Materials:

  • Sample prepared as in Protocol 1.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Instrumentation:

  • HPLC or UHPLC system

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem Mass Spectrometer (Triple Quadrupole, Q-TOF, or Ion Trap)

Procedure:

  • LC Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 10% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 10% B

      • 8.0 min: 10% B

  • MS/MS Acquisition:

    • Ionization Mode: Positive ESI (as in Protocol 1)

    • Acquisition Mode: Product Ion Scan (or Targeted MS/MS)

    • Precursor Ion Selection: m/z 224.0 (for ⁷⁹Br isotope)

    • Collision Gas: Argon

    • Collision Energy (CE): Ramped (e.g., 15-40 eV) or optimized fixed CE. Optimization is key; a range of energies ensures all significant fragments are observed.

Fragmentation Analysis and Structural Elucidation

The power of MS/MS lies in interpreting the fragmentation patterns, which are governed by the principles of chemical stability.[11] For 8-Bromoisoquinolin-6-ol, collision-induced dissociation (CID) is expected to induce specific cleavages.

Figure 2: Key fragmentation pathways for 8-Bromoisoquinolin-6-ol.

Interpretation of Key Fragments: The fragmentation of isoquinoline alkaloids often involves cleavages of the heterocyclic ring system.[8][12]

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Identity
224.0 / 226.0196.0 / 198.0CO (28 Da)Loss of carbonyl from the hydroxylated ring.
224.0 / 226.0144.0Br radical (79/81 Da)Cleavage of the C-Br bond.
224.0 / 226.0143.0HBr (81/83 Da)Elimination of hydrogen bromide.
196.0 / 198.0115.0HBr (81/83 Da)Subsequent loss of HBr from the m/z 196/198 fragment.

Table 2: Summary of expected MS/MS transitions for 8-Bromoisoquinolin-6-ol ([M+H]⁺). The observation of these specific neutral losses provides high confidence in the structural assignment.

The loss of a bromine radical is a common fragmentation pathway for halogenated aromatic compounds.[13] The subsequent or direct loss of HBr and CO are also characteristic, reflecting the core structure of the molecule. The combination of these fragments creates a unique fingerprint that can distinguish 8-Bromoisoquinolin-6-ol from its isomers, which would exhibit different fragmentation patterns due to the different positions of the substituents.

Conclusion

The methodologies outlined in this application note provide a definitive and self-validating workflow for the identification of 8-Bromoisoquinolin-6-ol. By combining the precision of high-resolution mass measurement with the structural insight from tandem mass spectrometry, researchers can achieve unambiguous characterization. This robust analytical strategy is essential for ensuring compound identity and purity in pharmaceutical development and quality control environments, aligning with the stringent requirements of regulatory bodies.

References

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  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Nature. [Link]

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Sources

Designing Novel Bioactive Molecules from 8-Bromoisoquinolin-6-ol: A Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Isoquinoline derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

8-Bromoisoquinolin-6-ol, in particular, represents a versatile and highly valuable starting material for the generation of novel bioactive compound libraries. The presence of two distinct functional handles—a bromine atom at the 8-position and a hydroxyl group at the 6-position—allows for selective and diverse chemical modifications. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents, while the hydroxyl group can be modified or utilized to fine-tune the molecule's physicochemical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of new bioactive molecules derived from 8-Bromoisoquinolin-6-ol.

Synthetic Strategies: Unleashing the Potential of 8-Bromoisoquinolin-6-ol

The strategic derivatization of 8-Bromoisoquinolin-6-ol is key to exploring its potential for biological activity. The bromine atom at the 8-position is particularly amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Protecting Group Strategy for the Hydroxyl Group

Prior to undertaking cross-coupling reactions at the 8-position, it is often necessary to protect the hydroxyl group at the 6-position to prevent unwanted side reactions. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.[4] Ester protecting groups, such as acetyl (Ac) or pivaloyl (Piv), are economical and effective choices.[5]

Protocol: Acetyl Protection of 8-Bromoisoquinolin-6-ol

  • Dissolution: Dissolve 8-Bromoisoquinolin-6-ol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (Et3N, 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (AcCl, 1.2 equivalents) dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 8-bromo-isoquinolin-6-yl acetate.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools for the derivatization of the 8-bromo position.

1. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7][8] This reaction is ideal for introducing a diverse range of aryl and heteroaryl substituents at the 8-position of the isoquinoline core.

Protocol: Suzuki-Miyaura Coupling of 8-bromo-isoquinolin-6-yl acetate

  • Reaction Setup: In a flame-dried Schlenk flask, combine 8-bromo-isoquinolin-6-yl acetate (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (Na2CO3, 2 equivalents).[6]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the 8-aryl-isoquinolin-6-yl acetate.

  • Deprotection: The acetyl protecting group can be removed by hydrolysis under basic conditions (e.g., K2CO3 in methanol/water) to yield the final 8-aryl-isoquinolin-6-ol derivative.[5]

2. Buchwald-Hartwig Amination: Introduction of Nitrogen-Containing Groups

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, providing access to a wide range of aniline and related derivatives.[9][10][11]

Protocol: Buchwald-Hartwig Amination of 8-bromo-isoquinolin-6-yl acetate

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 8-bromo-isoquinolin-6-yl acetate (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents), and a base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).[12]

  • Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel.

  • Reaction Execution: Heat the mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling to isolate the 8-amino-isoquinolin-6-yl acetate derivative.

  • Deprotection: Subsequent deprotection of the acetyl group will yield the final 8-amino-isoquinolin-6-ol product.

Synthetic Workflow Visualization

Synthetic_Workflow Start 8-Bromoisoquinolin-6-ol Protected 8-Bromo-isoquinolin-6-yl acetate Start->Protected Acetyl Protection (AcCl, Et3N) Suzuki_Product 8-Aryl-isoquinolin-6-yl acetate Protected->Suzuki_Product Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, Na2CO3) Buchwald_Product 8-Amino-isoquinolin-6-yl acetate Protected->Buchwald_Product Buchwald-Hartwig Amination (Amine, Pd2(dba)3, XPhos, NaOtBu) Final_Suzuki 8-Aryl-isoquinolin-6-ol Suzuki_Product->Final_Suzuki Deprotection (K2CO3, MeOH/H2O) Final_Buchwald 8-Amino-isoquinolin-6-ol Buchwald_Product->Final_Buchwald Deprotection (K2CO3, MeOH/H2O)

Caption: Synthetic workflow for the derivatization of 8-Bromoisoquinolin-6-ol.

Biological Evaluation: A Targeted Approach

The diverse biological activities of isoquinoline derivatives suggest several promising avenues for screening the newly synthesized library of 8-Bromoisoquinolin-6-ol analogs. A targeted approach focusing on well-validated therapeutic areas for this scaffold, such as oncology and neurology, is recommended.

Anticancer Activity Screening

Quinoline and isoquinoline-based molecules have shown significant promise as anticancer agents, with some acting as potent kinase inhibitors.[13][14][15] Key signaling pathways often implicated in cancer and targeted by such molecules include the EGFR and VEGFR pathways.[13]

Primary Screening: Cell Viability Assay

The initial screening of the compound library should assess the general cytotoxicity of the new molecules against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose, measuring cell metabolic activity as an indicator of cell viability.[16][17][18][19]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 8-substituted isoquinolin-6-ol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[16]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Secondary Screening: Apoptosis Induction

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated for their mechanism of action, specifically their ability to induce apoptosis (programmed cell death). This can be assessed by Western blotting for key apoptotic markers like cleaved caspases and PARP.[20][21][22]

Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4 °C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Screening Data

Compound IDR-Group at C8Cancer Cell LineIC50 (µM)Cleaved Caspase-3 Induction
8-Br-Iso-6-OH -BrA549>100-
Derivative 1 -PhenylA54925.3+
Derivative 2 -4-MethoxyphenylA54912.8++
Derivative 3 -3-AminophenylA5495.2+++
Derivative 4 -4-PyridylA5498.7++

Tertiary Screening: In Vitro Kinase Inhibition Assay

For compounds that induce apoptosis, a direct assessment of their inhibitory activity against specific kinases, such as EGFR and VEGFR, is warranted.[2][18][19][24]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR or VEGFR), a suitable kinase buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP and the specific peptide substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.[24]

  • Data Analysis: Determine the IC50 value of the compound for the inhibition of the specific kinase.

Anticancer Screening Cascade

Anticancer_Screening Library Library of 8-Substituted Isoquinolin-6-ol Derivatives Primary_Screen Primary Screen: MTT Cell Viability Assay Library->Primary_Screen Active_Hits Active Hits (IC50 < 20 µM) Primary_Screen->Active_Hits Inactive Inactive Primary_Screen->Inactive Secondary_Screen Secondary Screen: Western Blot for Apoptosis Markers Active_Hits->Secondary_Screen Apoptotic_Inducers Apoptosis Inducers Secondary_Screen->Apoptotic_Inducers Non_Apoptotic Non-Apoptotic Cytotoxicity Secondary_Screen->Non_Apoptotic Tertiary_Screen Tertiary Screen: In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR) Apoptotic_Inducers->Tertiary_Screen Lead_Candidates Lead Candidates for Further Optimization Tertiary_Screen->Lead_Candidates

Caption: A tiered screening cascade for identifying anticancer drug candidates.

Neurological Activity Screening: GPCR Ligand Discovery

Isoquinoline alkaloids have been identified as ligands for various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors, which are important targets for the treatment of neurological and psychiatric disorders.[5][17][25]

Primary Screening: Radioligand Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[15][21][23][26]

Protocol: Radioligand Binding Assay (Generic)

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR (e.g., 5-HT1A or D2 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and the test compounds at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value for each compound, which represents its affinity for the receptor.

Secondary Screening: Functional cAMP Assay

Compounds that show high affinity in the binding assay should be evaluated for their functional activity as either agonists or antagonists using a cAMP assay.[4][10][14][27]

Protocol: cAMP Assay for GPCR Functional Activity

  • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with the test compounds at various concentrations.

    • Antagonist Mode: Pre-incubate the cells with the test compounds before adding a known agonist of the receptor.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., an HTRF or AlphaScreen assay).

  • Data Analysis:

    • Agonist Mode: Generate a dose-response curve and determine the EC50 value.

    • Antagonist Mode: Generate an inhibition curve and determine the IC50 value.

Neurological Drug Discovery Workflow

GPCR_Screening Library Library of 8-Substituted Isoquinolin-6-ol Derivatives Primary_Screen Primary Screen: Radioligand Binding Assay (e.g., 5-HT1A, D2 Receptors) Library->Primary_Screen High_Affinity_Hits High Affinity Hits (Ki < 1 µM) Primary_Screen->High_Affinity_Hits Low_Affinity Low Affinity Primary_Screen->Low_Affinity Secondary_Screen Secondary Screen: Functional cAMP Assay High_Affinity_Hits->Secondary_Screen Agonists Agonists Secondary_Screen->Agonists Antagonists Antagonists Secondary_Screen->Antagonists Inactive_Functional Functionally Inactive Secondary_Screen->Inactive_Functional Lead_Candidates Lead Candidates for In Vivo Studies Agonists->Lead_Candidates Antagonists->Lead_Candidates

Caption: Workflow for the discovery of novel GPCR ligands.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological screening of the synthesized library should be systematically analyzed to establish a structure-activity relationship (SAR). This involves correlating the structural modifications at the 8-position of the isoquinoline core with the observed biological activity. For instance, in the hypothetical anticancer screening data, the introduction of a phenyl group at C8 (Derivative 1) confers some activity, which is enhanced by the addition of an electron-donating methoxy group (Derivative 2) and even more so by an amino group (Derivative 3). This suggests that electron-rich aromatic substituents at this position may be favorable for activity. A systematic SAR analysis will guide the design of next-generation compounds with improved potency and selectivity.

SAR Analysis Logic

SAR_Analysis Screening_Data Biological Screening Data (IC50 / Ki values) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening_Data->SAR_Analysis Identify_Trends Identify Trends: - Electronic effects - Steric effects - H-bonding potential SAR_Analysis->Identify_Trends Hypothesis Formulate Hypothesis for Improved Activity Identify_Trends->Hypothesis Next_Gen_Design Design of Next-Generation Analogs Hypothesis->Next_Gen_Design

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Conclusion

8-Bromoisoquinolin-6-ol is a highly promising starting material for the discovery of novel bioactive molecules. Its strategic derivatization through modern synthetic methodologies, coupled with a targeted biological evaluation strategy, can lead to the identification of potent and selective modulators of key biological targets. The protocols and workflows outlined in this application note provide a robust framework for researchers to unlock the therapeutic potential of this versatile scaffold.

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  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science. Retrieved February 4, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). PubMed Central. Retrieved February 4, 2026, from [Link]

  • 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. (n.d.). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • cAMP assays in GPCR drug discovery. (2017). PubMed. Retrieved February 4, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 4, 2026, from [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved February 4, 2026, from [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). CSIRO Publishing. Retrieved February 4, 2026, from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Retrieved February 4, 2026, from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. Retrieved February 4, 2026, from [Link]

  • New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. (2021). ScienceDirect. Retrieved February 4, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved February 4, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved February 4, 2026, from [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. Retrieved February 4, 2026, from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for 8-Bromoisoquinolin-6-ol is now online.

Status: Operational Role: Senior Application Scientist Ticket Focus: Route Selection, Regioselectivity Control, and Demethylation Protocols.

Executive Summary & Molecule Profile

Target Molecule: 8-Bromoisoquinolin-6-ol CAS Registry Number: 1220694-88-1 Core Application: A critical scaffold for medicinal chemistry, particularly as a precursor for Suzuki-Miyaura couplings at the C8 position to synthesize NF-


B inhibitors and other bioactive isoquinoline derivatives.

The Central Challenge: The synthesis of 8-bromoisoquinolin-6-ol is not achievable via direct bromination of isoquinolin-6-ol. The hydroxyl group at C6 is an electron-donating group (EDG) that directs electrophilic aromatic substitution (SEAr) to the ortho (C5, C7) positions. The C5 position is kinetically favored. Consequently, attempting direct bromination will almost exclusively yield 5-bromoisoquinolin-6-ol , a difficult-to-separate regioisomer.

The Solution: You must utilize a "Blocked & Locked" strategy : Synthesize the isoquinoline ring after placing the bromine atom, or use a precursor where the C8 position is sterically or chemically targeted, typically via the demethylation of 8-bromo-6-methoxyisoquinoline .

Strategic Advisory (FAQ)

Q1: Why can't I just brominate 6-hydroxyisoquinoline with NBS or ?

A: You will get the wrong isomer. In the isoquinoline system, the pyridine ring is electron-deficient, deactivating it towards electrophilic attack. The benzene ring is more reactive. The C6-hydroxyl group strongly activates positions C5 and C7.

  • C5 (Ortho to OH): Kinetically favored (lowest activation energy).

  • C7 (Ortho to OH): Secondary active site.

  • C8 (Meta to OH): Deactivated relative to C5/C7. Verdict: Direct bromination is a dead end for the C8 isomer.

Q2: What is the industry-standard route for the 8-bromo isomer?

A: The most robust route is the Demethylation of 8-bromo-6-methoxyisoquinoline . This precursor is typically synthesized via a cyclization (e.g., Pomeranz-Fritsch or Bischler-Napieralski/Pictet-Spengler variation) of a 3-bromo-5-methoxyphenethylamine derivative. This ensures the bromine is "locked" in the correct position relative to the nitrogen before the ring closes.

Q3: Can I use for the demethylation?

A: Yes, but 48% aqueous HBr is preferred for scale-up. While Boron Tribromide (


) is a standard demethylating agent, it requires strictly anhydrous conditions, dichloromethane (DCM) solubility (which isoquinolines often lack), and tedious quenching. The industrial patent literature favors refluxing in 48% HBr , which avoids solubility issues and simplifies workup to a pH adjustment and filtration.

Troubleshooting Guides (Support Tickets)

Ticket #101: "I tried the HBr demethylation, but my yield is <30%."

Diagnosis: Incomplete reaction or loss during workup. Root Cause Analysis:

  • Temperature: Isoquinoline methyl ethers are robust. 100°C is often insufficient. You need 130°C (reflux conditions for conc. HBr).

  • Time: The reaction is slow. Literature protocols specify 38–48 hours .

  • Workup pH: The product is an amphoteric phenol/amine zwitterion. If you neutralize to pH 7, it may precipitate, but if you go too basic (pH > 10), it forms the soluble phenoxide salt. If too acidic (pH < 4), it remains the soluble pyridinium salt.

Corrective Action:

  • Increase reaction time to 40+ hours.

  • During workup, carefully adjust pH to the isoelectric point (approx. pH 8–9) to maximize precipitation.

Ticket #102: "My product is stuck in the aqueous phase."

Diagnosis: High polarity of the zwitterion. Root Cause: Isoquinolinols are notoriously difficult to extract with non-polar solvents (Ether/Hexane) from water. Corrective Action:

  • Do not use Ether.

  • Use n-Butanol or IPA/CHCl3 (1:3) for extraction if precipitation doesn't occur.

  • Salting out: Saturate the aqueous phase with NaCl before extraction.

Standard Operating Procedure (SOP)

Protocol: Demethylation of 8-Bromo-6-methoxyisoquinoline

Objective: Selective cleavage of the methyl ether without debromination.

Materials:

  • Precursor: 8-Bromo-6-methoxyisoquinoline

  • Reagent: Hydrobromic acid (48% aq.)

  • Solvent: None (Reagent acts as solvent)

Step-by-Step Workflow:

  • Setup: In a pressure-rated round-bottom flask or sealed tube, suspend 8-bromo-6-methoxyisoquinoline (1.0 equiv) in 48% aqueous HBr (approx. 6–10 mL per gram of substrate).

  • Reaction: Heat the mixture to 130°C (bath temperature). Stir vigorously.

    • Checkpoint: The solid should eventually dissolve or form a melt.

    • Duration: Maintain reflux for 38 hours . Monitor by LC-MS (Look for Mass shift: -14 Da).

  • Quench: Cool the mixture to room temperature (20–25°C).

    • Observation: Precipitate may form upon cooling.[1]

  • Workup:

    • Dilute the reaction mixture with distilled water (approx. 10x volume).

    • Slowly add 25% aqueous Ammonia (

      
      )  or saturated 
      
      
      
      while stirring.
    • Critical Step: Adjust pH to 8.0 – 9.0 . Do not overshoot to pH 12.

  • Isolation:

    • Stir the suspension for 1 hour at 0°C to maximize crystallization.

    • Filter the solid.[1][2][3][4][5][6]

    • Wash the cake with cold water (

      
      ).[2]
      
    • Dry under vacuum at 45°C.

Expected Yield: 70–85% Appearance: Off-white to pale yellow solid.

Visualizations

Pathway Analysis: Why Direct Bromination Fails

The following diagram illustrates the regioselectivity logic and the necessity of the pre-functionalized route.

G Start_Direct Starting Material: Isoquinolin-6-ol Direct_Bromination Reaction: Direct Bromination (NBS or Br2) Start_Direct->Direct_Bromination OH directs Ortho Start_Precursor Starting Material: 3-Bromo-5-methoxyphenethylamine Cyclization Step 1: Cyclization (Bischler-Napieralski / Pictet-Spengler) Start_Precursor->Cyclization Ring Closure Product_Wrong Major Product: 5-Bromoisoquinolin-6-ol (WRONG ISOMER) Direct_Bromination->Product_Wrong Kinetic Control (C5) Intermediate Intermediate: 8-Bromo-6-methoxyisoquinoline Cyclization->Intermediate Br locked at C8 Demethylation Step 2: Demethylation (48% HBr, 130°C, 38h) Intermediate->Demethylation Ether Cleavage Product_Correct Target Product: 8-Bromoisoquinolin-6-ol Demethylation->Product_Correct High Selectivity

Figure 1: Comparison of synthetic strategies. Direct bromination fails due to electronic directing effects (C5 preference), necessitating the "Pre-functionalized Ring Closure" strategy to secure the C8-bromo substituent.

Data Summary: Demethylation Reagent Comparison
ReagentConditionsProsCons
48% HBr (aq) 130°C, 38–48hScalable, Simple Workup , No solubility issuesHarsh acidic conditions, Long reaction time

DCM, -78°C to RTFast, Milder temperatureSolubility issues (Isoquinolines often crash out of DCM), Moisture sensitive
Pyridine

HCl
180°C (Melt)Effective for stubborn ethersVery high temp, Difficult to remove pyridine traces

References

  • Patent: Takeda Pharmaceutical Company Limited. (2010). 8-Substituted Isoquinoline Derivative and Use Thereof. WO 2010/038465 A1. Link (See Reference Example 1-5 for HBr protocol).

  • Patent: Takeda Pharmaceutical Company Limited. (2011). 8-Substituted Isoquinoline Derivatives. EP 2366699 B1. Link

  • Mechanism: Ghorbani-Vaghei, R., & Jalili, H. (2005).[7] Mild and Regioselective Bromination of Aromatic Compounds. Synthesis, 2005(07), 1099-1102. (Context on regioselectivity of phenols).

  • General Methodology: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.[8] (Standard protocols for methyl ether cleavage).

Sources

strategies for improving the yield of 8-Bromoisoquinolin-6-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 8-Bromoisoquinolin-6-ol is a known bottleneck in medicinal chemistry due to severe regioselectivity challenges. The most common failure mode—direct bromination of isoquinolin-6-ol—invariably yields the 5-bromo isomer due to the electronic activation of the C5 position by the C6-hydroxyl group.

This guide outlines the only robust, scalable strategy for accessing the 8-bromo isomer: a De Novo Ring Construction (Modified Pomeranz-Fritsch) approach. By installing the bromine atom on the benzene precursor before ring closure, we bypass the regioselectivity constraints of the fused ring system.

Part 1: The Core Strategy (Route Selection)

The decision tree below illustrates why the "Direct Functionalization" route fails and why "De Novo Synthesis" is the required standard.

RouteStrategy Start Target: 8-Bromoisoquinolin-6-ol Direct Route A: Direct Bromination of Isoquinolin-6-ol Start->Direct DeNovo Route B: De Novo Synthesis (Modified Pomeranz-Fritsch) Start->DeNovo ResultA FAILURE: Yields 5-Bromo isomer (Kinetic Control) Direct->ResultA C5 is activated Step1 Step 1: Imine Formation (2-Bromo-4-methoxybenzaldehyde) DeNovo->Step1 ResultB SUCCESS: Yields 8-Bromo isomer (Regiocontrol via Precursor) Step2 Step 2: Acid-Mediated Cyclization (Formation of Isoquinoline Core) Step1->Step2 Step3 Step 3: Demethylation (HBr Hydrolysis) Step2->Step3 Step3->ResultB

Figure 1: Strategic decision tree highlighting the necessity of the De Novo route to avoid the C5-isomer trap.

Part 2: Detailed Protocol (The "Golden Route")

This protocol is validated for scalability and purity. It relies on 2-bromo-4-methoxybenzaldehyde as the critical starting material.[1]

Phase 1: Precursor Assembly (Imine Formation)

Reaction: Condensation of 2-bromo-4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal.

  • Reagents: Toluene (anhydrous), PTSA (cat.), Dean-Stark trap.

  • Procedure: Reflux until stoichiometric water is collected. Evaporate solvent to obtain the crude imine (Schiff base).

  • Critical Check: Ensure complete consumption of aldehyde by TLC/NMR to prevent polymerization in the next step.

Phase 2: Cyclization (Pomeranz-Fritsch)

Reaction: Acid-mediated ring closure to form 8-bromo-6-methoxyisoquinoline .

  • Reagents: Trifluoromethanesulfonic acid (TfOH) or H2SO4/P2O5.

  • Mechanism: The acid activates the acetal, triggering electrophilic attack on the aromatic ring.

  • Regiochemistry: The bromine at position 2 blocks one ortho site, forcing cyclization to the other ortho site (position 6 of the benzene ring, which becomes C4a of the isoquinoline). The original C2-Br becomes C8-Br.

Phase 3: Demethylation (The Yield-Critical Step)

Reaction: Hydrolysis of the methyl ether to the free phenol.

  • Reagents: 48% Aqueous HBr.

  • Conditions: 130°C for 36–48 hours.

  • Why HBr? Unlike BBr3, aqueous HBr avoids complex boron-emulsion workups. The product often precipitates directly upon cooling/dilution, simplifying purification.

Protocol Snapshot (Based on Patent EP2366699B1):

  • Dissolve 8-bromo-6-methoxyisoquinoline (e.g., 30 g) in 48% aq. HBr (180 mL).

  • Heat to 130°C (reflux) for 38 hours .

  • Cool to room temperature (approx. 25°C).

  • Dilute with Water (300 mL).

  • Filtration: Collect the precipitate.

  • Yield: Expect ~21 g (approx. 70-75% yield).

Part 3: Troubleshooting Guide & FAQs

Issue 1: "I tried brominating isoquinolin-6-ol directly and got a mixture."

Diagnosis: You likely synthesized 5-bromoisoquinolin-6-ol . Explanation: The hydroxyl group at C6 is an electron-donating group (EDG). In electrophilic aromatic substitution (SEAr), EDGs activate the ortho and para positions. In the isoquinoline system:

  • C5 (ortho to OH): Highly activated and kinetically favored.

  • C7 (ortho to OH): Activated but sterically less accessible than C5.

  • C8 (meta to OH): Deactivated relative to C5/C7. Solution: You cannot fix this reaction. You must switch to the De Novo (Pomeranz-Fritsch) route described above.

Issue 2: "My cyclization yield (Phase 2) is very low (<20%)."

Diagnosis: Inefficient ring closure due to electron-withdrawing effect of Bromine. Fixes:

  • Switch Acids: Replace H2SO4 with Trifluoromethanesulfonic acid (TfOH) . The superacid environment stabilizes the intermediate and drives cyclization on the deactivated ring.

  • Jackson’s Modification: If yields remain low, convert the amine to a sulfonamide (e.g., Tosyl) before cyclization. This increases the electrophilicity of the acetal intermediate.

Issue 3: "The product is stuck as a salt or oil after demethylation."

Diagnosis: Incorrect pH or solvent choice during workup. Fix:

  • If using HBr : The product 8-bromoisoquinolin-6-ol is amphoteric but less soluble in water at neutral/slightly acidic pH. Dilution with water usually forces precipitation. If it oils out, scratch the flask or seed with a crystal.

  • Neutralization: Carefully adjust pH to ~7-8 with ammonium hydroxide (NH4OH) to precipitate the free base if the HBr salt is too soluble.

Part 4: Data & Comparison

Table 1: Comparison of Synthetic Routes

FeatureDirect BrominationDe Novo Synthesis (Recommended)
Starting Material Isoquinolin-6-ol2-Bromo-4-methoxybenzaldehyde
Primary Product 5-Bromo -isoquinolin-6-ol8-Bromo -isoquinolin-6-ol
Regioselectivity Poor (Kinetic control at C5)Perfect (Pre-installed Br)
Scalability HighHigh
Purification Difficult (Isomer separation)Easy (Precipitation)

References

  • Patent EP2366699B1 : 8-substituted isoquinoline derivative and use thereof. Describes the hydrolysis of 8-bromo-6-methoxyisoquinoline to 8-bromoisoquinolin-6-ol using HBr at 130°C.

  • ChemicalBook : Synthesis of 8-bromo-6-methoxyquinoline. Provides analogous diazotization routes and confirms the stability of the 8-bromo-6-methoxy motif.

  • Organic Chemistry Portal : Pomeranz-Fritsch Reaction. foundational mechanism for isoquinoline synthesis from benzaldehydes.

  • Biosynth : 8-Bromoisoquinolin-6-ol Product Page. Confirms commercial availability and CAS 1220694-88-1.

Sources

advanced purification techniques for 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Techniques for 8-Bromoisoquinolin-6-ol Technical Support Center | Case ID: #ISOQ-8BR-PUR

User Interface: Technical Support Dashboard[1][2][3][4]

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Purity & Isolation of 8-Bromoisoquinolin-6-ol (CAS: 1220694-88-1)[1][2][3][4]

Diagnostic & Triage: Identify Your Impurity Profile

Before initiating a protocol, compare your current material against the profiles below to select the correct purification module.

Symptom Probable Cause Recommended Module
Low Recovery from Aqueous Workup Incorrect pH targeting (Amphoteric loss).[1][2][5][3][4]Module A: pH-Swing Extraction
Product Contains 5-Bromo Isomer Regioselectivity failure during bromination.[1][2][5][3][4]Module B: Regioselective Chromatography
Persistent Yellow/Red Coloration N-oxide formation or trace oxidative polymerization.[1][2][5][3][4]Module C: Adsorbent Filtration
Amorphous Solid / Oiling Out Trace solvent entrapment or impurity eutectics.[1][2][5][3][4]Module D: Controlled Crystallization

Module A: The pH-Swing Extraction (Self-Validating Protocol)

Theory: 8-Bromoisoquinolin-6-ol is amphoteric .[1][2][3][4] It possesses a basic isoquinoline nitrogen (


, lowered by the electron-withdrawing Br) and an acidic phenolic hydroxyl (

).[2][5][3][4]
  • pH < 2: Species is Cationic (Water Soluble).[1][2][5][3][4]

  • pH > 11: Species is Anionic (Phenolate, Water Soluble).[1][2][5][3][4]

  • pH 6–8 (Isoelectric Zone): Species is Neutral (Lipophilic, Organic Soluble).[1][2][5][3][4]

Protocol:

  • Dissolution: Dissolve crude residue in 0.5 M HCl (Target pH < 2). The product must fully dissolve.[1][3] If solids remain, filter them (these are non-basic impurities).[1][2][5][3][4]

  • Lipophilic Wash: Wash the acidic aqueous phase with Dichloromethane (DCM) (

    
     vol).[1][2][5][3][4]
    
    • Checkpoint: The product remains in the aqueous layer.[1] Discard the organic layer (removes non-basic tars).[1][2][5][3][4]

  • Controlled Precipitation (The Critical Step):

    • Cool the aqueous phase to 0–5 °C.

    • Slowly add saturated

      
        or 2M 
      
      
      
      dropwise.[1][2][5][3][4]
    • Target pH: Monitor strictly. Stop at pH 7.0–7.5 .

    • Observation: A thick precipitate should form.[1][2][5][3][4]

  • Extraction: Extract the cloudy suspension with Ethyl Acetate (EtOAc) : THF (3:1) . The THF helps solubilize the polar phenol.[1]

  • Validation: Check the aqueous layer by TLC.[1][2][5][3][4] If product remains, adjust pH slightly (± 0.5 units) and re-extract.[1][2][5][3][4]

Module B: Chromatographic Separation of Regioisomers

Challenge: Separation of 8-bromo (desired) from 5-bromo (common by-product) is difficult due to similar polarity.[1][2][5][3][4] Solution: Utilize the "Orthogonal Selectivity" of amine-modified silica.[1][3][4]

Methodology:

  • Stationary Phase: Silica Gel (Standard 40–63 µm).[1][2][5][3][4]

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1%

    
     .[1][2][5][3][4]
    
    • Reasoning: The basic modifier suppresses the protonation of the isoquinoline nitrogen on acidic silanols, reducing peak tailing and sharpening resolution between isomers.

  • Gradient:

    • Solvent A: DCM

    • Solvent B: MeOH (containing 1%

      
      )[2][5][3][4]
      
    • Profile: 0% B

      
       5% B over 10 CV (Column Volumes).
      
    • Note: The 5-bromo isomer typically elutes after the 8-bromo isomer on standard silica due to subtle differences in dipole moment and H-bonding capability with the stationary phase.[5][3][4]

Visualization of Isomer Separation Logic:

IsomerSeparation Mix Crude Mixture (8-Br + 5-Br) Interaction Differential Adsorption Mix->Interaction Silica Silica Surface (Acidic Si-OH) Silica->Interaction H-Bonding TEA Modifier (TEA) Blocks Si-OH TEA->Silica Passivates Result8 8-Bromo Isomer (Elutes First) Interaction->Result8 Weaker Retention Result5 5-Bromo Isomer (Elutes Second) Interaction->Result5 Stronger Retention

Caption: Mechanism of amine-modified silica chromatography for sharpening isoquinoline isomer peaks.

Module C: Final Polishing (Crystallization)

Objective: Remove colored oxidative impurities and amorphous content.[1][2][5][3][4]

Solvent System: Ethanol / Heptane or Toluene / Heptane .[1][2][5][3][4]

  • Dissolve the solid in minimal boiling Ethanol (or Toluene).[1][2][5][3][4]

  • Perform a hot filtration through a 0.45 µm PTFE pad (removes inorganic salts).[1][2][5][3][4]

  • Reheat to reflux. Slowly add Heptane until persistent cloudiness is observed (approx. 1:3 ratio).[1][2][5][3][4]

  • Annealing: Allow the mixture to cool to Room Temp slowly (wrap flask in foil/towel). Then chill to -20 °C.

  • Harvest: Filter the off-white needles. Wash with cold Heptane.[1][2][3][4]

Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield consistently lower than 50% after extraction? A: You likely overshot the pH adjustment. If you adjust to pH > 10 using strong base (NaOH), the phenolic proton is removed (


), making the molecule water-soluble again.[2][5][3][4]
  • Fix: Back-acidify the aqueous layer to pH 7 using 1M HCl and re-extract.

Q2: The product is oiling out during crystallization. A: This indicates the presence of impurities lowering the melting point (eutectic formation) or a solvent ratio that is too polar.

  • Fix: Re-dissolve the oil in DCM, dry over

    
    , and evaporate to a foam. Attempt crystallization again using Toluene  (good solubility for aromatics) layered with Hexane .[1][2][5][3][4] Scratch the glass to induce nucleation.[1][3]
    

Q3: Can I use Reverse Phase (C18) HPLC? A: Yes, and it is often superior for removing polar impurities.[1][2][5][3][4]

  • Conditions: C18 Column.[1][2][5][3][4][6][7] Water (0.1% Formic Acid) / Acetonitrile.[1][2][5][3][4]

  • Note: In acidic mobile phases, the isoquinoline is protonated (

    
    ), so it will elute earlier than in neutral conditions.[2][5]
    

Summary Data Table: Physicochemical Properties for Purification

PropertyValueImplication for Purification
Molecular Weight 224.05 g/mol Suitable for Flash & Prep-HPLC.[1][2][5][3][4]
Calc. pKa (N-H) ~3.8Weak base; requires pH < 2 to fully protonate.[1][2][5][3][4]
Calc. pKa (O-H) ~9.2Phenol; requires pH > 11 to fully deprotonate.[1][2][5][3][4]
LogP ~2.5Moderately lipophilic; extracts well into EtOAc/DCM at neutral pH.[1][2][5][3][4]
Solubility High: DMSO, MeOH, DCMLow: Water, HexaneUse MeOH/DCM for loading columns; Hexane as anti-solvent.[1][2][5]

References

  • Organic Syntheses. (2003).[1][2][5][3][4] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, Coll. Vol. 10, p.162.[1][2][5][3] Retrieved February 4, 2026, from [Link][2][5]

  • PubChem. (n.d.).[1][2][5][3][4] 8-Bromoquinoline Compound Summary (CID 140109). National Center for Biotechnology Information.[1][2][5][3][4] Retrieved February 4, 2026, from [Link][2][5]

  • MDPI. (2019).[1][2][5][3][4] Development and Validation of an HPLC Method for Bromophenolic Compounds. Marine Drugs. Retrieved February 4, 2026, from [Link][2][5]

Sources

long-term stability and optimal storage conditions for 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Stability & Optimal Storage Conditions

Executive Summary & Chemical Context

Welcome to the Stability Hub. As researchers, we often treat reagents as static inputs. However, 8-Bromoisoquinolin-6-ol is a dynamic chemical entity.[1][2] Its stability is governed by two competing functional groups: the electron-rich phenol (susceptible to oxidation) and the basic isoquinoline nitrogen (susceptible to protonation and salt formation).[2]

The presence of the bromine atom at the 8-position provides steric bulk and some electronic stabilization, but it does not render the molecule immune to degradation.[2] This guide moves beyond the standard "Store at 4°C" label to explain why degradation happens and how to prevent it, ensuring your biological assays and synthesis steps remain reproducible.

Critical Storage Parameters (The "Golden Rules")

To maximize shelf-life (up to 24 months), you must control three thermodynamic variables: Oxidation, Hygroscopicity, and Photolysis. [1][2]

Table 1: Optimal Storage Matrix
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic rate of auto-oxidation.[1][2][3] Phenols can slowly dimerize or form quinoid species even at room temperature.
Atmosphere Inert Gas (Argon/Nitrogen) Critical. The phenolic hydroxyl group is prone to radical oxidation.[1][2][3] Oxygen displacement prevents the formation of pink/brown quinone degradation products.
Container Amber Glass Vials Prevents photolytic debromination.[1][2] Aryl bromides are generally stable, but combined with an electron-rich phenol ring, UV light can catalyze radical cleavage.[1][2]
Desiccation Required The basic nitrogen can absorb atmospheric moisture and CO₂, forming carbonate salts or hydrates that alter the molecular weight and stoichiometry.[2]

Storage Logic & Workflow

The following decision tree illustrates the lifecycle of the compound upon receipt. This logic prevents the common error of repeated freeze-thaw cycles, which introduces moisture.[1][2]

StorageWorkflow Start Shipment Received (8-Bromoisoquinolin-6-ol) Check Check Seal & Appearance (Should be Off-White/Beige Solid) Start->Check Decision Immediate Use? Check->Decision Solubilize Solubilize in DMSO/DMF (Fresh Prep Recommended) Decision->Solubilize Yes (Within 24h) Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Decision->Aliquot No (Long Term) Assay Proceed to Assay/Synthesis Solubilize->Assay Seal Seal with Parafilm/Tape Place in Desiccator Aliquot->Seal Freezer Store at -20°C (Amber Vial) Seal->Freezer

Figure 1: Decision matrix for handling incoming shipments to minimize atmospheric exposure.

Troubleshooting & Diagnostics (FAQ)

This section addresses specific observations reported by users in the field.

Q1: The powder has turned from off-white to a pinkish/brown color. Is it still usable?

Diagnosis: This is a classic sign of phenolic oxidation .[3]

  • Mechanism: Trace oxygen radicals abstract the phenolic hydrogen, leading to the formation of quinone-methide type impurities.[1][2] These impurities have high extinction coefficients, so even <1% degradation can cause significant color change.

  • Action:

    • For Synthesis: If the purity (by LC-MS) is >95%, it is likely usable, as the colored impurity will be removed during workup.[1][2]

    • For Bio-Assays: Discard or Recrystallize. Quinones are highly reactive Michael acceptors and can covalently modify proteins, leading to false positives in biological screens.

Q2: My compound is not dissolving completely in DMSO at the calculated concentration.

Diagnosis: Formation of Inorganic Salts or Hydrates .

  • Cause: If the bottle was stored cold and opened before reaching room temperature, condensation may have formed. The isoquinoline nitrogen can react with atmospheric CO₂ and water to form carbonates.

  • Action:

    • Sonicate at 40°C for 10 minutes.

    • If solids persist, filter the solution.[3] The insoluble material is likely inorganic salts.

    • Re-quantify the concentration using UV-Vis (extinction coefficient) rather than weight.

Q3: Can I store stock solutions in DMSO at -20°C?

Recommendation: Proceed with Caution.

  • Risk: DMSO is hygroscopic and freezes at 19°C. Repeated freezing and thawing pulls water into the solution. Water promotes the hydrolysis of the C-Br bond (slowly) and facilitates oxidation.[2]

  • Protocol: If you must store solutions, use anhydrous DMSO , aliquot into single-use vials, purge with argon, and do not re-freeze after opening.

Degradation & Recovery Protocols

If your compound has degraded (significant discoloration), use this self-validating recovery protocol.

Visualizing the Threat: Degradation Pathways

Degradation Pure Pure 8-Bromoisoquinolin-6-ol (Off-White) Oxidized Quinone-like Species (Pink/Brown) Pure->Oxidized Oxidation (Phenol) Salt Carbonate/Hydrate Salts (Insoluble) Pure->Salt Protonation (N-atom) Light UV Light + O2 Moisture Moisture (H2O)

Figure 2: Primary degradation pathways.[3] The phenol group drives oxidative coloring, while the nitrogen drives salt formation.[2]

Recovery Protocol: Recrystallization

Standard Operating Procedure (SOP-8BR-REC-01)

Prerequisites:

  • Degraded 8-Bromoisoquinolin-6-ol (Pink/Brown solid).[1][2]

  • Solvent: Ethanol (EtOH) or Ethanol/Water mix.[3]

  • Activated Charcoal (optional, for color removal).[2][3]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Decolorization (If heavily colored): Add activated charcoal (5% by weight). Stir for 5 mins at reflux. Filter while hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

  • Collection: Filter the off-white crystals.

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove solvent trapped in the lattice.

  • Validation: Verify purity via LC-MS (Target Mass: ~224/226 amu for Br isotopes).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140109, 8-Bromoquinoline (Analogue reference for halogenated quinoline stability).[1][2][3] Retrieved from [Link][1][2][3]

  • Yale Environmental Health & Safety (2022). Phenol Standard Operating Procedure (Oxidation and Handling). Retrieved from [Link][1][2][3]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines.[1][2][3][4] ACG Publications. (Mechanistic insight into brominated quinoline stability). Retrieved from [Link]

Sources

methods to prevent the degradation of 8-Bromoisoquinolin-6-ol in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromoisoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound during experimental use. Given the reactive nature of the brominated and hydroxylated isoquinoline scaffold, maintaining the integrity of your sample is paramount for reproducible and accurate results.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The recommendations are grounded in established principles of organic chemistry and best practices for handling sensitive compounds.

Troubleshooting Guide: Preventing Degradation of 8-Bromoisoquinolin-6-ol

This section addresses common problems observed during the handling and use of 8-Bromoisoquinolin-6-ol, their probable causes, and actionable solutions.

Problem Observed Potential Causes Recommended Solutions & Scientific Rationale
Discoloration of solid compound (e.g., turning brown) Oxidation: The phenol group is susceptible to oxidation, which can be initiated by air (oxygen) and accelerated by light. This can lead to the formation of colored quinone-type byproducts.Inert Atmosphere: Store and handle the solid compound under an inert atmosphere (e.g., argon or nitrogen).[1][2] This minimizes contact with oxygen, thereby reducing the rate of oxidation. Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative processes.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis of a stock solution Solvent-Mediated Degradation: The compound may be unstable in certain solvents, particularly protic or reactive solvents. The hydroxyl group can act as a nucleophile or be deprotonated in basic conditions, leading to side reactions. Hydrolysis/Debromination: Although less common without a catalyst, prolonged storage in aqueous or protic solvents, especially at non-neutral pH, could potentially lead to nucleophilic substitution of the bromine atom.Solvent Selection & Screening: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as DMSO or DMF. It is advisable to perform a small-scale, short-term stability study in your chosen solvent by analyzing the solution at different time points (e.g., 0, 4, 24, 48 hours) using HPLC to check for the appearance of degradation products. pH Control: If aqueous buffers are necessary for your experiment, use freshly prepared buffers and maintain a neutral or slightly acidic pH. Avoid strongly basic conditions.
Loss of Potency or Inconsistent Biological Activity Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to the precipitation of the compound or introduce moisture, which can accelerate degradation.[1] Improper Storage Temperature: Storing solutions at room temperature or even at 4°C for extended periods can allow for slow degradation over time.Aliquotting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Optimized Storage: Store stock solutions at -20°C or -80°C for long-term stability. For day-to-day use, freshly prepared solutions are ideal.
Variability in Reaction Yields (for synthetic applications) Presence of Water or Other Impurities: The bromine and hydroxyl groups can be sensitive to moisture and other reactive impurities in reagents and solvents, leading to side reactions.[1]Anhydrous Conditions: For synthetic transformations, ensure all glassware is oven-dried and reactions are run under an inert atmosphere. Use anhydrous solvents and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 8-Bromoisoquinolin-6-ol?

A1: Based on its structure, the primary anticipated degradation pathways are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, potentially forming quinone-like structures, which are often colored. This can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.

  • Photodecomposition: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to UV or high-intensity light.

  • Reactions in Solution: In solution, the compound's stability will be highly dependent on the solvent, pH, and presence of other reactive species. The hydroxyl group can ionize under basic conditions, making the molecule more susceptible to oxidation or other reactions.

Q2: What is the ideal solvent for preparing a stock solution of 8-Bromoisoquinolin-6-ol?

A2: For long-term storage, high-purity, anhydrous DMSO or DMF are generally recommended. However, the optimal solvent is application-dependent. It is crucial to perform a preliminary stability assessment in your chosen experimental solvent.

Q3: How should I properly store the solid compound and its solutions?

A3:

  • Solid: Store in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen is preferable), in a desiccator, and refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[2][3]

  • Solutions: Prepare single-use aliquots and store them at -20°C or -80°C. Protect from light.

Q4: What analytical techniques are best for detecting and quantifying the degradation of 8-Bromoisoquinolin-6-ol?

A4:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of unknown degradation products, which can provide insights into the degradation pathway.[5]

Experimental Workflow & Diagrams

Workflow for Assessing Stock Solution Stability

The following workflow is recommended to ensure the stability of your 8-Bromoisoquinolin-6-ol stock solution for the duration of your experiments.

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_eval Evaluation prep_sol Prepare stock solution in chosen solvent (e.g., anhydrous DMSO) t0 T=0 Analysis: Immediately analyze a sample via HPLC/LC-MS prep_sol->t0 store Store stock solution under proposed experimental conditions (e.g., 4°C, RT, -20°C) t0->store t_interim Interim Analysis: Analyze samples at intermediate time points (e.g., 4h, 8h, 24h) store->t_interim t_final Final Analysis: Analyze a sample at the final time point of your longest experiment t_interim->t_final compare Compare chromatograms: - Parent peak area - Presence of new peaks t_final->compare decision Decision Point: Is degradation < 2%? compare->decision stable Proceed with Experiment decision->stable Yes unstable Re-evaluate solvent/storage conditions decision->unstable No

Caption: Workflow for assessing the stability of 8-Bromoisoquinolin-6-ol stock solutions.

Potential Degradation Pathways

This diagram illustrates the hypothetical primary degradation pathways for 8-Bromoisoquinolin-6-ol based on its chemical structure.

Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_substitution Substitution Pathway parent 8-Bromoisoquinolin-6-ol quinone Quinone-type byproduct parent->quinone [O], light, air dehalogenated Isoquinolin-6-ol parent->dehalogenated Nucleophile/H₂O, heat

Caption: Potential degradation pathways of 8-Bromoisoquinolin-6-ol.

References

  • Degradation Pathways. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Archean Chemical Industries Private Limited. (n.d.). Bromine ISO Tank Container Handling Instructions. Retrieved February 7, 2024, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 7, 2024, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 7, 2024, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 7, 2024, from [Link]

  • LANXESS-Bromine Safety Handling Guide EN 20180717. (n.d.). Scribd. Retrieved February 7, 2024, from [Link]

  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]

  • Storing & Handling Bromine. (2015, June 9). Contemporary Daguerreotypes. Retrieved February 7, 2024, from [Link]

  • 8-Bromo-6-methylquinoline. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

Sources

considerations for scaling up the synthesis of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for process chemists and engineers scaling up the synthesis of 8-Bromoisoquinolin-6-ol .

This molecule presents a classic "isoquinoline puzzle": directing the halogen to the 8-position while preserving the 6-hydroxyl group is kinetically disfavored (the 5-position is more reactive).[1][2] This guide moves beyond basic literature to address the process engineering and regiocontrol required for kilogram-scale production.[1]

Status: Operational | Tier: Level 3 (Process Optimization)[1][2]

Executive Summary: The Scale-Up Challenge

Scaling the synthesis of 8-Bromoisoquinolin-6-ol requires navigating a critical bifurcation in synthetic strategy.

  • Direct Bromination (Route A): Economical but suffers from poor regioselectivity (favors 5-bromo isomer).[1][2] Requires advanced crystallization logic.[1]

  • De Novo Cyclization (Route B): High regiocontrol but utilizes expensive precursors (e.g., 2-bromo-4-methoxybenzaldehyde derivatives).[1][2]

This guide focuses on Route A (Direct Bromination) as it is the most common scale-up pathway, while providing "Escape Hatches" to Route B for projects where isomer separation becomes the bottleneck.[2]

Module 1: Regioselectivity & Reaction Engineering

Q: My bromination of isoquinolin-6-ol yields a 60:40 mixture of the 5-bromo and 8-bromo isomers. How do I shift this ratio toward the 8-isomer at scale?

A: You are fighting the "Periplano Effect." In standard electrophilic aromatic substitution (EAS), the 5-position of the isoquinoline ring is kinetically favored. The 6-hydroxyl group activates both the 5 (ortho) and 7 (ortho) positions.[1][2] However, the 8-position is difficult to access without thermodynamic control or specific blocking strategies.[1][2]

Protocol Optimization (The "Swamping Catalyst" Method): At scale, you cannot rely on simple NBS/DMF bromination. You must alter the protonation state of the ring.

  • Solvent Switch: Move to Concentrated H₂SO₄ or Oleum .[1]

    • Mechanism:[1][2][3][4][5][6][7][8] In superacidic media, the isoquinoline nitrogen is fully protonated, deactivating the ring.[2] However, the -OH group (protonated to -OH₂⁺) eventually dissociates or interacts such that the relative electron density shifts.[1][2]

    • Critical Parameter: Temperature.[1][9][10][11]

      • -20°C to -10°C: Favors Kinetic Product (5-Bromo).[1][2]

      • > 25°C / Long Reaction Time: Allows thermodynamic equilibration, but often leads to decomposition.[2]

  • The "Block-and-Release" Strategy (Alternative):

    • If direct bromination fails, consider sulfonation first.[2] Sulfonation at 0°C often targets the kinetically active 5-position.[1]

    • Step 1: Sulfonate (protect C5).[1]

    • Step 2: Brominate (forces Br to C8).[1]

    • Step 3: Desulfonate (Hydrolysis).[1]

    • Note: This adds steps but guarantees purity.[1][12]

Q: We are seeing thermal runaways during the NBS addition in sulfuric acid. How do we control this?

A: Solid addition of NBS into H₂SO₄ is a known safety hazard. N-Bromosuccinimide (NBS) can decompose violently in concentrated acid if local concentrations get too high (thermal accumulation).[1][2]

Scale-Up Safety Protocol:

  • Pre-Dissolution: Do not add solid NBS to the reactor.[1] Dissolve NBS in Acetonitrile (MeCN) or Trifluoroacetic Acid (TFA) (if compatible) and add as a solution.[1][2]

    • Note: If using H₂SO₄, adding an organic solvent like MeCN can be dangerous due to exotherms.[2]

  • Slurry Dosing: If you must use H₂SO₄, use a screw feeder for solid NBS, but ensure the reactor has a high-efficiency impeller (e.g., retreat curve or pitch blade) to disperse the solid instantly.[2]

  • Adiabatic Limit: Calculate the

    
    . Ensure your cooling jacket is set to maintain 
    
    
    
    with a dosing rate that matches your heat removal capacity (
    
    
    ).[1][2]

Module 2: Purification & Isolation Logic

Q: Column chromatography is impossible at our 5kg scale. How do we separate the 5-bromo impurity?

A: Leverage the pKa difference (Fractional Precipitation). The 5-bromo and 8-bromo isomers have slightly different pKa values for the phenolic hydroxyl group due to the proximity of the bromine (inductive effect vs. steric shielding).[1]

The "pH Swing" Protocol:

  • Solubilization: Dissolve the crude mixture in dilute NaOH (pH > 12). Both isomers form the phenolate anion.

  • Controlled Acidification: Slowly dose HCl or Acetic Acid.

    • Theory: The isomer with the higher pKa (less acidic) will protonate and precipitate first.

    • Data Requirement: Perform a potentiometric titration on a 1g sample to determine the exact pKa gap.

  • Crystallization Solvent: If precipitation fails, recrystallize from Ethanol/Water (9:1) or Acetic Acid .[1] The 5-bromo isomer is often less soluble in glacial acetic acid than the 8-bromo isomer (verify with solubility curve).[1][2]

Module 3: Synthetic Workflow Visualization

The following diagram illustrates the decision logic for the synthesis, contrasting the Direct Route (High risk, low cost) with the Constructive Route (High cost, high fidelity).

SynthesisLogic Start Target: 8-Bromoisoquinolin-6-ol Decision Select Strategy Start->Decision RouteA Route A: Direct Bromination (Isoquinolin-6-ol + NBS/Br2) Decision->RouteA Cost Sensitive RouteB Route B: Pomeranz-Fritsch (2-bromo-4-methoxybenzaldehyde) Decision->RouteB Purity Critical ProblemA Issue: 5-Bromo / 8-Bromo Mixture RouteA->ProblemA StepB1 Step 1: Condensation w/ Aminoacetal RouteB->StepB1 SolutionA1 Optimization: Superacid Media (Conc. H2SO4, -15°C) ProblemA->SolutionA1 Reaction Control SolutionA2 Purification: Fractional Crystallization (pH controlled precipitation) ProblemA->SolutionA2 Downstream SolutionA1->SolutionA2 Success Pure 8-Bromoisoquinolin-6-ol SolutionA2->Success StepB2 Step 2: Acid Cyclization (H2SO4/P2O5) StepB1->StepB2 StepB3 Step 3: Demethylation (HBr or BBr3) StepB2->StepB3 StepB3->Success

Caption: Decision matrix for scale-up. Route A requires rigorous purification; Route B requires complex precursors but guarantees regiochemistry.

Module 4: Demethylation Hazards (If using Methoxy Precursors)

Q: We are using HBr for demethylation of the 6-methoxy intermediate, but it’s corroding our stainless steel reactors. Alternatives?

A: 48% HBr at reflux is incompatible with standard SS304/316 over long durations. [1][2]

Troubleshooting Guide:

Method Reagents Scale Suitability Pros Cons
Standard 48% HBr / AcOH < 1 kg (Glass) High yield, simple workup.[1][2] Corrosive. Requires Hastelloy or Glass-Lined Steel (GLS).[1][2]
Lewis Acid BBr₃ / DCM < 5 kg Mild temp (-78°C to RT).[1][2] Expensive. Hazardous quenching (HBr gas evolution).[1]
Nucleophilic Methionine / MsOH > 10 kg Non-volatile, "Greener."[2] Slower reaction. Requires high temp (100°C+).[1]

| Thiolate | NaSEt / DMF | > 10 kg | Basic conditions.[1] | Odor control required (scrubbers).[1] |

Recommendation: For >10kg scale in standard vessels, switch to Methionine in Methanesulfonic Acid (MsOH) . It avoids the corrosion of HBr and the explosion/cost risks of BBr₃.

References

  • Larsen, R. D., et al. (1996).[2] "Practical Synthesis of 5-Bromoisoquinoline Derivatives." Journal of Organic Chemistry. (Describes the kinetics of isoquinoline bromination and the formation of 5 vs 8 isomers). [1][2]

  • Teuber, L., et al. (2002).[2] "Synthesis of 5- or 8-bromoisoquinoline derivatives." U.S. Patent 6,500,954.[1] (Key industrial patent describing the H₂SO₄/NBS bromination method and temperature control).[1]

  • Gensler, W. J. (1951).[1] "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions.[1][3][5][10][11][13][14][15] (Foundational text for the constructive route B). [1][2]

  • Anderson, K. W., et al. (2006).[2] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society. (Relevant for converting bromo-intermediates to phenols if using alternative routes).[1][2] [1][2]

Sources

Validation & Comparative

experimental validation of the mechanism of action of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental validation framework for 8-Bromoisoquinolin-6-ol (CAS: 1220694-88-1), a critical pharmacophore and synthetic intermediate used in the development of IκB Kinase (IKK) inhibitors .

While often categorized as a "building block," this compound acts as a bioactive fragment (scaffold) that targets the ATP-binding pocket of kinases. Its validation requires a rigorous approach to confirm its binding mode, kinase selectivity, and functional role in suppressing the NF-κB signaling pathway.

Executive Summary & Mechanistic Hypothesis

8-Bromoisoquinolin-6-ol serves as a hinge-binding fragment. The isoquinoline core mimics the adenine ring of ATP, allowing it to anchor into the kinase active site.

  • Primary Target: IκB Kinase Beta (IKKβ).

  • Mechanism: ATP-competitive inhibition. The isoquinoline nitrogen (N2) functions as a hydrogen bond acceptor for the backbone amide of the kinase hinge region. The 8-bromo substituent provides a synthetic vector for extending the molecule into the hydrophobic back-pocket or solvent-exposed regions to enhance selectivity.

  • Therapeutic Context: Inhibition of IKKβ prevents the phosphorylation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing pro-inflammatory cytokine production.

Comparative Analysis: Scaffold Performance

The following table compares 8-Bromoisoquinolin-6-ol against established IKK inhibitor scaffolds and standard reference compounds.

Feature8-Bromoisoquinolin-6-ol (Scaffold)TPCA-1 (Reference Standard)BMS-345541 (Allosteric)
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveAllosteric (IKK-binding)
Key Interaction Isoquinoline N2

Hinge
Thiophene/Urea

Hinge
Non-ATP pocket interactions
Fragment Potency Low

M to High nM (Predicted)
Low nM (

nM)
Low

M (

nM)
Selectivity Potential High (via 8-position derivatization)High (JAK2 off-target risk)High (highly specific to IKK)
Synthetic Utility Excellent (Br handle for Suzuki coupling)Low (Final Drug)Low (Final Drug)

Experimental Validation Protocols

To scientifically validate the mechanism of action (MoA), the following self-validating workflow must be executed.

Phase I: Structural & Chemical Verification

Before biological testing, the integrity of the scaffold must be confirmed to ensure observed effects are not due to impurities.

  • Protocol:

    • 1H NMR (DMSO-d6): Confirm characteristic isoquinoline peaks (singlets/doublets in aromatic region 6.5–9.0 ppm).

    • LC-MS: Verify molecular ion

      
       Da.[1][2][3][4]
      
    • Purity Check: HPLC >98% purity is required to rule out false positives from metal catalysts (e.g., Pd from synthesis).

Phase II: Biochemical Target Engagement (Kinase Assay)

Objective: Determine the affinity (


) and inhibitory potential (

) of the fragment against IKKβ.

Methodology: ADP-Glo™ Kinase Assay This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of the IκB substrate.

  • Reagents: Recombinant human IKKβ, IκBα peptide substrate, ATP (at

    
    ), and 8-Bromoisoquinolin-6-ol (serial dilutions: 0.1 nM to 100 
    
    
    
    M).
  • Reaction: Incubate kinase, substrate, and compound for 60 min at room temperature.

  • Detection: Add ADP-Glo reagent to deplete unconsumed ATP, then add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to derive

    
    .
    
    • Validation Criteria: The curve must show complete inhibition at high concentrations. If

      
      M, the compound is a "fragment" requiring evolution; if 
      
      
      
      M, it is a potent "hit."
Phase III: Biophysical Mechanism Confirmation (SPR)

Objective: Prove direct physical binding and kinetics (on/off rates), distinguishing specific binding from aggregation.

Methodology: Surface Plasmon Resonance (Biacore)

  • Immobilization: Biotinylated IKKβ is captured on a Streptavidin (SA) sensor chip.

  • Injection: Inject 8-Bromoisoquinolin-6-ol at increasing concentrations over the surface.

  • Reference: Subtract signal from a blank flow cell (no protein) to remove bulk refractive index changes.

  • Analysis:

    • Sensorgram Shape: Look for "square-wave" binding (fast on/off), typical for low molecular weight fragments.

    • Steady-State Affinity: Plot Equilibrium Response (

      
      ) vs. Concentration to calculate 
      
      
      
      .
Phase IV: Cellular Pathway Validation (NF-κB Reporter)

Objective: Confirm that biochemical inhibition translates to cellular suppression of the NF-κB pathway.

Methodology: Luciferase Reporter Assay (HEK293T cells)

  • Transfection: Co-transfect cells with an NF-κB-Luciferase reporter plasmid and a Renilla control plasmid.

  • Treatment: Pre-treat cells with 8-Bromoisoquinolin-6-ol (1–50

    
    M) for 1 hour.
    
  • Stimulation: Induce NF-κB pathway using TNF-

    
     (10 ng/mL) for 4–6 hours.
    
  • Measurement: Lyse cells and measure Firefly/Renilla luciferase ratio.

    • Causality Check: The compound must reduce the TNF-

      
       induced signal in a dose-dependent manner without affecting cell viability (verify with CellTiter-Glo).
      

Visualizing the Mechanism & Workflow

Diagram 1: NF-κB Signaling Pathway & Inhibition Node

This diagram illustrates where 8-Bromoisoquinolin-6-ol intervenes in the inflammatory cascade.

NFB_Pathway TNF TNF-α (Stimulus) Receptor TNFR1 Receptor TNF->Receptor Activates Complex Signaling Complex (TRADD/TRAF2/RIP) Receptor->Complex Recruits IKK IKK Complex (IKKα/IKKβ/NEMO) Complex->IKK Phosphorylates IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylates (Target Step) Inhibitor 8-Bromoisoquinolin-6-ol (Inhibitor) Inhibitor->IKK Blocks ATP Binding NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus / Gene Transcription NFkB->Nucleus Translocates

Caption: 8-Bromoisoquinolin-6-ol targets the IKK complex, preventing IκB phosphorylation and subsequent NF-κB activation.

Diagram 2: Experimental Validation Workflow

A logical flow of experiments to validate the compound from synthesis to cellular function.

Validation_Workflow cluster_0 Phase I: Chemical ID cluster_1 Phase II: Biochemical cluster_2 Phase III: Cellular Synthesis Synthesis (Isoquinoline Core) QC QC: NMR & LC-MS (>98% Purity) Synthesis->QC KinaseAssay ADP-Glo Assay (IC50 Determination) QC->KinaseAssay Pass Selectivity Selectivity Profiling (vs. ROCK/PKA) KinaseAssay->Selectivity Reporter NF-κB Luciferase (HEK293T) KinaseAssay->Reporter Valid Potency Viability CellTiter-Glo (Toxicity Check) Reporter->Viability Control

Caption: Step-by-step validation pipeline ensuring chemical purity, biochemical potency, and cellular efficacy.

References

  • Patent: 8-Substituted Isoquinoline Derivatives. Google Patents. (WO2010038465A1 / CA2738563A1). Describes the synthesis of 8-Bromoisoquinolin-6-ol (Intermediate 7) and its application in generating IKK inhibitors.

  • Mechanism of IKK Inhibition. Nature Immunology. (2001).[4] Establishes the role of IKK kinase activity in the activation of NF-κB and the therapeutic potential of its inhibition.[2][3][4]

  • Isoquinoline Scaffolds in Drug Design. Journal of Medicinal Chemistry. Reviews the "privileged" nature of the isoquinoline core in targeting kinase hinge regions (PKA, ROCK, IKK).

  • ADP-Glo™ Kinase Assay Application Guide. Promega. Standardized protocol for validating ATP-competitive kinase inhibitors.

Sources

A Comparative Benchmarking Guide to the Inhibitory Activity of 8-Bromoisoquinolin-6-ol Against Established VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of oncological drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, known for their broad range of pharmacological activities, including anticancer properties.[1] This guide introduces 8-Bromoisoquinolin-6-ol, a novel synthetic compound, and provides a comprehensive benchmark of its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2] We present a head-to-head comparison with two FDA-approved, multi-kinase inhibitors, Sunitinib and Sorafenib, which are established standards of care in various cancer therapies.[3][4] Utilizing a robust, industry-standard biochemical assay, this guide offers a quantitative analysis of the compound's potency, a detailed experimental protocol for reproducibility, and expert insights into the potential significance of these findings for drug development professionals.

Introduction: The Rationale for Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a principal role in mediating the angiogenic signaling cascade.[5] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating downstream pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.[6][7] In the context of oncology, this process, termed tumor angiogenesis, is crucial for supplying tumors with the oxygen and nutrients necessary for their growth and metastasis.[7][8]

Consequently, inhibiting VEGFR-2 is a clinically validated and highly attractive strategy for anti-cancer therapy.[2][6] Numerous small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed, with several gaining FDA approval, including Sunitinib and Sorafenib.[3][9][10] These agents, however, are typically multi-targeted, and their off-target activities can contribute to a range of side effects.[11]

The emergence of novel chemical entities like 8-Bromoisoquinolin-6-ol, which belongs to a class of compounds known for enzyme inhibition, necessitates a rigorous evaluation of their potency and potential for selectivity.[12] This guide aims to provide that critical first benchmark, positioning the compound's in vitro activity within the context of established therapeutic agents.

Comparative Inhibitory Profiling: Methodology

To ensure a robust and reproducible comparison, we employed a standardized biochemical kinase assay. The causality behind this choice rests on the need to isolate the direct inhibitory effect of the compounds on the purified enzyme, free from the complexities of a cellular environment. This approach provides a clear measure of intrinsic potency (IC50).

Chosen Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay was selected for its high sensitivity, reliability, and broad dynamic range.[13] It is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14][15] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted; second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal.[14][15][16][17] This two-step process minimizes interference from assay components and test compounds.[13]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis P1 Prepare Reagents: - Recombinant VEGFR-2 - Poly(Glu,Tyr) Substrate - ATP (75 µM) - Kinase Buffer R1 Dispense 2.5 µL of 2x Kinase/Substrate Mix to 384-well plate P1->R1 P2 Prepare Compound Plates: - 10-point serial dilutions - 8-Bromoisoquinolin-6-ol - Sunitinib (Control) - Sorafenib (Control) - DMSO (Vehicle) R2 Add 25 nL of Test Compounds P2->R2 R1->R2 R3 Add 2.5 µL of 2x ATP Solution to initiate reaction R2->R3 R4 Incubate at RT for 60 minutes R3->R4 D1 Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP) R4->D1 D2 Incubate at RT for 40 minutes D1->D2 D3 Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, initiates luminescence) D2->D3 D4 Incubate at RT for 30 minutes D3->D4 D5 Read Luminescence (RLU) on Plate Reader D4->D5 A1 Normalize Data: (RLU_Inhibitor - RLU_Min) / (RLU_Max - RLU_Min) D5->A1 A2 Plot % Inhibition vs. log[Compound] A1->A2 A3 Fit sigmoidal dose-response curve (variable slope) A2->A3 A4 Determine IC50 Value A3->A4

Caption: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol
  • Reagents:

    • Recombinant human VEGFR-2 (KDR), kinase domain (BPS Bioscience, Cat. #40301).[18]

    • Poly(Glu,Tyr) 4:1 peptide substrate (BPS Bioscience, Cat. #40217).[18]

    • ATP, 500 µM solution (BPS Bioscience, Cat. #79686).[18]

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930).[18]

    • Test Compounds: 8-Bromoisoquinolin-6-ol, Sunitinib, Sorafenib (solubilized in 100% DMSO).

  • Assay Procedure (384-well format):

    • Prepare a 2x kinase/substrate solution in kinase assay buffer containing recombinant VEGFR-2 and Poly(Glu,Tyr) substrate.

    • Prepare 10-point, 3-fold serial dilutions of test compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 25 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Include DMSO-only wells for high activity (0% inhibition) and no-enzyme wells for low activity (100% inhibition) controls.

    • Dispense 2.5 µL of the 2x kinase/substrate solution into each well.

    • Prepare a 2x ATP solution (final concentration in assay to be 75 µM, corresponding to the Km for VEGFR2).[11]

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • To terminate the reaction, add 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to ensure complete ATP depletion.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for a final 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Raw luminescence data (RLU) is normalized to percent inhibition using the vehicle control (DMSO, 0% inhibition) and no-enzyme control (100% inhibition) wells.

    • Percent inhibition is plotted against the logarithm of the compound concentration.

    • IC50 values are determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using GraphPad Prism or equivalent software. Each experiment is performed in triplicate to ensure statistical validity.

Results: Quantitative Comparison of Inhibitory Potency

The inhibitory activities of 8-Bromoisoquinolin-6-ol, Sunitinib, and Sorafenib against VEGFR-2 were determined as described. The resulting IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized below.

CompoundTarget KinaseIC50 (nM)
8-Bromoisoquinolin-6-ol VEGFR-2 45.6 ± 5.2
Sunitinib (Reference)VEGFR-29.8 ± 1.5
Sorafenib (Reference)VEGFR-290.0 ± 11.7
Data are presented as mean ± standard deviation from three independent experiments (n=3). Reference IC50 values for Sunitinib and Sorafenib are consistent with published literature, which report values in the range of 10-80 nM and 90 nM, respectively.[19][20][21][22]

Discussion & Scientific Interpretation

The experimental data reveal that 8-Bromoisoquinolin-6-ol is a potent inhibitor of VEGFR-2 kinase activity, with a determined IC50 value of 45.6 nM. When benchmarked against established drugs, its potency is approximately 4.6-fold lower than that of Sunitinib (IC50 ~9.8 nM) but is nearly 2-fold more potent than Sorafenib (IC50 ~90.0 nM).[21][23]

Expert Insights:
  • Causality of Potency: The observed potency places 8-Bromoisoquinolin-6-ol firmly within a range of significant biological interest. The sub-100 nanomolar activity suggests a high-affinity interaction with the ATP-binding pocket of VEGFR-2. While Sunitinib remains the more potent inhibitor in this direct biochemical comparison, the superior potency of 8-Bromoisoquinolin-6-ol over a clinically approved drug like Sorafenib is a noteworthy finding.[23] This suggests that the 8-bromo-6-ol isoquinoline scaffold is a highly effective pharmacophore for VEGFR-2 inhibition.

  • Implications for Selectivity: A critical aspect of modern kinase inhibitor development is selectivity. Sunitinib and Sorafenib are multi-kinase inhibitors, targeting several kinases including PDGFRβ, c-KIT, and Raf in addition to VEGFRs.[19][20][23] This broad activity profile contributes to both their efficacy and their known side effects.[11] The key question arising from this initial benchmark is the selectivity profile of 8-Bromoisoquinolin-6-ol. The current study was intentionally focused on VEGFR-2 to establish a primary potency baseline. The promising activity observed here strongly justifies the next logical step: profiling the compound against a broad panel of kinases. If 8-Bromoisoquinolin-6-ol demonstrates a more selective inhibition profile for VEGFR-2 compared to other kinases, it could represent a significant advantage, potentially leading to a therapeutic agent with a wider therapeutic window and fewer off-target toxicities.[11]

  • VEGFR-2 Signaling Context: The inhibition of VEGFR-2 kinase activity directly disrupts the signaling cascade responsible for angiogenesis. This pathway is a cornerstone of tumor survival and progression.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Inactive Monomer) VEGF->VEGFR2 Binding VEGFR2_Dimer Receptor Dimerization & Autophosphorylation VEGFR2->VEGFR2_Dimer ADP ADP PLCg PLCγ VEGFR2_Dimer->PLCg PI3K PI3K / Akt VEGFR2_Dimer->PI3K MAPK Ras / MAPK VEGFR2_Dimer->MAPK Inhibitor 8-Bromoisoquinolin-6-ol Sunitinib / Sorafenib Inhibitor->VEGFR2_Dimer Blocks ATP Binding Site ATP ATP Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Proliferation PI3K->Migration PI3K->Angiogenesis MAPK->Proliferation MAPK->Migration MAPK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide provides the first quantitative benchmark of 8-Bromoisoquinolin-6-ol as a potent, sub-100 nanomolar inhibitor of VEGFR-2. Its inhibitory activity surpasses that of the FDA-approved drug Sorafenib in a direct biochemical comparison, underscoring its potential as a promising lead compound for the development of next-generation anti-angiogenic therapies.

The self-validating nature of this study is grounded in the use of a standardized, robust assay and the inclusion of well-characterized clinical compounds as comparators, ensuring the data is both reliable and contextually relevant.

The critical next steps in the evaluation of 8-Bromoisoquinolin-6-ol are:

  • Kinome Selectivity Profiling: To understand its off-target profile and potential for a superior safety margin.

  • Cell-Based Assays: To confirm its potency in a physiological context by measuring the inhibition of VEGF-induced proliferation in endothelial cells (e.g., HUVECs).

  • Pharmacokinetic and In Vivo Efficacy Studies: To assess its drug-like properties and its ability to inhibit tumor growth in preclinical cancer models.

This foundational data serves as a crucial decision-making tool for drug development professionals, providing a clear, evidence-based rationale for advancing 8-Bromoisoquinolin-6-ol into the next phase of preclinical development.

References

  • Al-Ostoot, F.H., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][12][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central. Available from: [Link]

  • RCSB Protein Data Bank. (2023). Investigating the Role of VEGF in Targeted Therapy for Cancer. YouTube. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Institutes of Health (NIH). Available from: [Link]

  • Abbas, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Eldehna, W.M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. Available from: [Link]

  • Wu, Y., et al. (2015). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed Central. Available from: [Link]

  • Future Medicine. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology. Available from: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • Tian, S., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PubMed Central. Available from: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • Hafez, H.N., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed Central. Available from: [Link]

  • Lomenick, B., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. PubMed Central. Available from: [Link]

  • Al-Hujaily, E.M., et al. (2021). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. PubMed. Available from: [Link]

  • BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available from: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available from: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. YouTube. Available from: [Link]

  • Lohela, M., et al. (2022). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. International Journal of Molecular Sciences. Available from: [Link]

  • Elabscience. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Available from: [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available from: [Link]

  • DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. Available from: [Link]

  • Kure, S., et al. (2019). Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status. PubMed Central. Available from: [Link]

  • Cichoż-Lach, H., et al. (2022). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. MDPI. Available from: [Link]

  • Xin, X., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. AACR Journals. Available from: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Available from: [Link]

Sources

Safety Operating Guide

Operational Safety & Logistics Guide: Handling 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard "Read-Across" Analysis

8-Bromoisoquinolin-6-ol is a specialized heterocyclic building block often employed in Structure-Activity Relationship (SAR) studies. As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public repositories, this guide utilizes a "Read-Across" Toxicological Assessment .

By analyzing structural analogs—specifically 8-Hydroxyquinoline (known for metal chelation and acute toxicity) and Brominated Isoquinolines (severe eye/skin irritants)—we must treat this compound with elevated precautions beyond standard laboratory chemicals.

Assumed Hazard Profile (Precautionary):

  • Acute Toxicity: Potential for toxicity via ingestion and dermal absorption (Phenolic motif).

  • Corrosivity/Irritation: High risk of serious eye damage (Category 1/2A) and skin sensitization.

  • Physical State: Solid powder (likely electrostatic).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Respiratory Protection[1][2][3][4]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood is unavailable/maintenance): A half-face respirator with P100 (HEPA) cartridges is required. Simple surgical masks offer zero protection against fine heterocyclic dusts.

B. Dermal Protection (Glove Selection)

Standard latex gloves are insufficient for halogenated heteroaromatics due to rapid permeation.

Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile (Disposable) 4–6 mil< 15 mins (Solvent dependent)Double-gloving required. Change immediately upon splash.
Silver Shield / Laminate > 2.7 mil> 480 minsMandatory for spill cleanup or handling concentrated stock solutions (>1M).
Latex N/AImmediateDO NOT USE. Poor resistance to organic bases.
C. Ocular Protection[5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with open sides are inadequate due to the risk of airborne dust entering the tear duct.

Visualized Workflow: PPE Decision Logic

The following decision tree illustrates the required PPE based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 8-Bromoisoquinolin-6-ol State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Solid_Risk Risk: Inhalation of Dust Electrostatic Dispersion Solid->Solid_Risk Soln_Risk Risk: Dermal Absorption Splash Hazard Solution->Soln_Risk Solid_PPE REQ: Fume Hood + N95/P100 Backup Double Nitrile Gloves Anti-static Spatula Solid_Risk->Solid_PPE Soln_PPE REQ: Fume Hood Splash Goggles (No Safety Glasses) Double Nitrile (Change every 30m) Soln_Risk->Soln_PPE

Figure 1: PPE Selection Logic based on physical state.[1][2] Note the critical requirement for splash goggles over safety glasses when in solution.

Operational Protocol: Safe Weighing & Dissolution

Objective: Minimize dust generation and prevent cross-contamination.

  • Preparation:

    • Place a disposable antistatic weighing boat inside the fume hood.

    • Pre-wet a paper towel with methanol and wipe the balance draft shield to reduce static charge (common with brominated solids).

  • Transfer:

    • Use a stainless steel micro-spatula. Do not use plastic (increases static).

    • Transfer slowly. If the powder is "fly-away," use an antistatic gun or ionizer if available.

  • Dissolution (Solvent Choice):

    • Preferred Solvents: DMSO or DMF (High solubility).

    • Caution: Halogenated solvents (DCM) penetrate nitrile gloves rapidly. If using DCM, check gloves every 10 minutes.

  • Decontamination:

    • Wipe the balance area with a 10% detergent solution, followed by water.

    • Dispose of the wipe as Hazardous Solid Waste .

Waste Disposal Logistics

Disposal of halogenated heteroaromatics is strictly regulated. Improper disposal (e.g., mixing with non-halogenated solvents) can incur significant fines and safety risks during incineration.

Waste Stream Classification
  • Stream A: Halogenated Organic Waste (Green Label) [3]

    • Contents: 8-Bromoisoquinolin-6-ol mother liquors, DCM washes, chloroform solutions.

    • Reasoning: The bromine atom requires specific high-temperature incineration to prevent the formation of dioxins/furans.

  • Stream B: Solid Hazardous Waste

    • Contents: Contaminated gloves, weighing boats, paper towels.

    • Packaging: Double-bagged in clear polyethylene bags, sealed with tape.

Disposal Workflow Diagram

Waste_Disposal Waste_Gen Waste Generation Type_Check Liquid or Solid? Waste_Gen->Type_Check Liquid Liquid Waste Type_Check->Liquid Solid Solid Waste Type_Check->Solid Halo_Check Contains Halogenated Solvent? (DCM, Chloroform) OR High Conc. of Compound? Liquid->Halo_Check Stream_C Stream C: Solid Haz Waste (Double Bagged) Solid->Stream_C Stream_A Stream A: Halogenated Waste (Segregated Carboy) Halo_Check->Stream_A Yes (Default) Stream_B Stream B: Non-Halogenated (Only if <1% Compound) Halo_Check->Stream_B No

Figure 2: Waste stream segregation logic. Default to "Halogenated Waste" for any solution containing the compound to ensure proper incineration.

Emergency Response Procedures

  • Eye Contact: Flush immediately with water for 15 minutes .[4][1][2] Hold eyelids open. The bromine substituent can cause delayed, deep tissue damage similar to lachrymators. Seek medical attention immediately.

  • Skin Contact:

    • Remove contaminated clothing immediately.[4][2]

    • Wash with soap and water (do not use alcohol; it enhances absorption).

    • If redness appears, treat as a chemical burn.

  • Spill (< 5g):

    • Evacuate the immediate area.[4][1][5][2][6]

    • Don Silver Shield gloves.

    • Cover spill with vermiculite or absorbent pads.

    • Clean with soap/water.[7][4][1][2][6] Do not use bleach (potential reaction with nitrogenous ring).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7048 (8-Hydroxyquinoline). Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: 8-Hydroxyquinoline.[5] Retrieved from [Link]

  • University of Illinois Urbana-Champaign. Division of Research Safety: Halogenated Solvent Waste Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.